molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1441427
CAS No.: 1032943-41-1
M. Wt: 212.05 g/mol
InChI Key: JKJHQTNGESACSE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHQTNGESACSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727297
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032943-41-1
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a well-established pharmacophore found in numerous biologically active agents, and understanding the fundamental properties of its derivatives is paramount for successful application in research and development.[1][2][3][4] This document details the molecular attributes, solubility, thermal characteristics, and spectroscopic signature of the title compound. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a scaffold that has garnered substantial attention in pharmaceutical sciences.[1][4] Its structural resemblance to purine enables it to interact with a wide array of biological targets, including kinases, making it a privileged structure in the design of inhibitors.[3][5] The diverse biological activities reported for pyrazolopyridine derivatives include antimicrobial, anti-inflammatory, and anticancer properties.[1]

This compound is a specific derivative that serves as a valuable building block in synthetic chemistry. The bromine atom at the 4-position provides a versatile handle for introducing further molecular complexity via cross-coupling reactions, while the methyl group at the N-1 position influences the molecule's electronic properties and metabolic stability. A thorough characterization of its physicochemical properties is the foundational step for its rational use in hit-to-lead campaigns and the development of novel therapeutic agents.[3]

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These core attributes are the basis for all subsequent analytical and experimental work.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₇H₆BrN₃[6]

Canonical SMILES: CN1N=CC2=C(Br)C=NC=C12[6]

InChI Key: Information not available in search results.

Summary of Physicochemical Properties

This table summarizes the key physicochemical data for this compound. Where experimental data is not available, this is noted, and relevant data for the parent compound (4-Bromo-1H-pyrazolo[3,4-c]pyridine) is provided for context where applicable.

PropertyValueSource / Comment
CAS Number 1032943-41-1[6]
Molecular Weight 212.047 g/mol [6]
Physical State Solid (inferred)The unmethylated analogue is a solid.
Melting Point Data not availableSee Protocol 6.1 for experimental determination.
Boiling Point Data not availableLikely to decompose at higher temperatures.
Water Solubility Low (predicted)The unmethylated analogue is sparingly soluble (2.8 g/L at 25 °C).[7]
pKa (Predicted) 9.72 ± 0.40Prediction for the unmethylated analogue, 4-Bromo-1H-pyrazolo[3,4-c]pyridine.[7]

In-Depth Property Analysis

Solubility Profile

The solubility of a compound is a critical parameter influencing its utility in both synthetic reactions and biological assays. As a heterocyclic aromatic compound with a bromine substituent, this compound is expected to exhibit poor solubility in aqueous media. Its unmethylated parent compound shows very limited water solubility.[7] However, it is anticipated to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents like methanol, ethanol, and dichloromethane.

Causality Insight: The planar, aromatic structure contributes to strong crystal lattice packing, which requires significant energy to overcome for dissolution in water. The N-methylation may slightly alter this packing but is unlikely to confer significant aqueous solubility. For biological testing, preparing a concentrated stock solution in DMSO is the standard and recommended approach.

Acidity and Basicity (pKa)

The predicted pKa of the parent compound suggests it is a weak base.[7] The basicity arises from the lone pairs of electrons on the nitrogen atoms of the pyridine and pyrazole rings. The N-1 methylation in the title compound will subtly influence the electron distribution within the ring system, but the compound will retain its character as a weak base. This property is crucial for understanding its behavior in physiological pH ranges and for developing purification strategies such as acid-base extraction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on its structure.

  • ¹H NMR: One would expect a singlet in the aliphatic region (around 3.5-4.0 ppm) corresponding to the three protons of the N-methyl group. The aromatic region (typically 7.0-9.0 ppm) should display distinct signals for the three protons on the bicyclic ring system.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms would be observed, including the N-methyl carbon and the six carbons of the aromatic core. The carbon atom bonded to the bromine would show a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]+• due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 211 and 213).

Standardized Experimental Protocols

To ensure the generation of high-quality, reliable data, the following standardized protocols are recommended.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like this compound.

Caption: Standard workflow for physicochemical characterization of a research compound.

Protocol: Melting Point Determination

Objective: To determine the melting point range of the compound, which serves as an indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.

  • Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with known melting points.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Once melting is observed, prepare a second sample.

    • Heat the second sample rapidly to about 15-20 °C below the observed melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Protocol: Shake-Flask Solubility Determination

Objective: To quantitatively measure the solubility of the compound in a specific solvent (e.g., water, phosphate-buffered saline).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Handling, Storage, and Safety

While specific safety data for the methylated title compound is not available, the unmethylated analogue, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery. This guide has consolidated its core molecular and physicochemical properties, including its molecular weight of 212.047 g/mol and CAS number 1032943-41-1.[6] While exhibiting predicted low aqueous solubility, it presents a versatile scaffold for synthetic elaboration. The provided standardized protocols for melting point and solubility determination offer a clear path for researchers to generate robust and reproducible data, facilitating the compound's effective integration into research and development programs.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a focal point of pharmaceutical research. Derivatives of the pyrazolopyridine family have shown potent inhibitory activity against various kinases, including TANK-binding kinase 1 (TBK1), Breast Tumor Kinase (BRK/PTK6), RET kinase, and Tropomyosin receptor kinases (TRKs), underscoring their therapeutic potential.[1][2][3][4]

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-41-1) is a strategically functionalized derivative of this important scaffold. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 1-position of the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding interactions with target proteins. These features make it a valuable building block for the synthesis of compound libraries in fragment-based drug discovery (FBDD) and lead optimization campaigns.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1032943-41-1
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid (form may vary)
SMILES Cn1nccc2cc(Br)cnc12
InChI InChI=1S/C7H6BrN3/c1-11-7-4-9-2-3-5(8)6(7)10-11/h2-4H,1H3

Synthesis and Characterization

A general approach to the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which could be adapted.[5] This method involves the cyclization of a suitably substituted aminopyridine precursor. Subsequent N-methylation would then yield the target compound.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization

Definitive spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, predicted NMR data can serve as a preliminary guide for researchers.

Predicted Spectroscopic Data:

ParameterPredicted Value
¹H NMR Chemical shifts for aromatic protons are expected in the range of 7.0-9.0 ppm. The N-methyl protons would likely appear as a singlet around 3.5-4.5 ppm.
¹³C NMR Aromatic carbons would resonate between 110-160 ppm. The N-methyl carbon is expected around 30-40 ppm.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ would be observed at m/z 211 and 213 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

Researchers are strongly advised to obtain and interpret their own analytical data to confirm the identity and purity of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound lies in the reactivity of its bromine substituent, which serves as a key functional group for introducing molecular diversity through various cross-coupling reactions. The pyrazolopyridine core itself can also undergo further functionalization.

Cross-Coupling Reactions at the 4-Position

The bromine atom at the 4-position is well-suited for a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a widely used method for elaborating core structures.[5]

  • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the introduction of various amino functionalities.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Stille Coupling: Reaction with organostannanes.

Illustrative Cross-Coupling Reactions:

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The strategic placement of the bromine atom and the N-methyl group in this compound makes it an ideal starting material for the synthesis of targeted libraries of potential drug candidates.

Key Therapeutic Areas:

  • Oncology: As a precursor to inhibitors of kinases that are overactive in various cancers. The pyrazolopyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

  • Inflammation and Immunology: Targeting kinases involved in inflammatory signaling pathways, such as TBK1.[1]

  • Neurological Disorders: The development of inhibitors for kinases implicated in neurodegenerative diseases.

The use of this building block allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazolopyridine core. By varying the substituent introduced at the 4-position via cross-coupling, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Classification: While specific GHS classifications may vary by supplier, related compounds are often classified as harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazolopyridine core provides a privileged scaffold for targeting a wide range of enzymes, particularly protein kinases. The presence of a bromine atom allows for extensive chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for hit-to-lead and lead optimization programs. As the demand for novel kinase inhibitors continues to grow, the importance of strategically functionalized heterocyclic building blocks like this compound is set to increase.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Definitive Structure Elucidation of a Novel Pyrazolopyridine Compound.

This technical guide provides a detailed, multi-faceted approach to the structural determination of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. By integrating data from a suite of advanced analytical techniques, this document serves as a roadmap for the unambiguous characterization of this and similar novel molecular entities.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the characterization of a novel compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this effort, providing a highly accurate mass-to-charge ratio of the molecular ion.

For this compound, the empirical formula is C7H6BrN3. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine and determine the exact mass. Compare the experimental mass to the theoretical mass calculated for C7H6BrN3.

Parameter Value
Molecular FormulaC7H6BrN3
Theoretical Monoisotopic Mass210.9796
Expected M+ Peak (79Br)~210.98
Expected M+2 Peak (81Br)~212.98

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of atomic connectivity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Expected ¹H NMR Resonances (in CDCl₃):

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Pyridine-Hδ 7.5-8.5Doublet1H
Pyridine-Hδ 7.0-8.0Doublet1H
Pyrazole-Hδ 7.0-8.0Singlet1H
N-CH₃δ 3.5-4.5Singlet3H

Note: The precise chemical shifts are influenced by the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Resonances:

  • Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the pyridine and pyrazole rings.

  • A signal in the aliphatic region (δ 30-40 ppm) for the N-methyl carbon.

  • The carbon atom attached to the bromine (C-Br) will be significantly shifted.

2D NMR Techniques for Definitive Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's signal to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, for instance, by correlating the N-methyl protons to the carbons in the pyrazole ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Integrate and analyze the spectra to determine chemical shifts, coupling constants, and correlations to build the molecular structure.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=N and C=C stretching (aromatic rings)1400-1600
C-Br stretching500-600

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The Gold Standard: Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive method.[1] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data from each method to build a self-validating and comprehensive structural picture.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of a novel compound such as this compound requires a systematic and integrated analytical approach. By combining the strengths of mass spectrometry, one- and two-dimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography, researchers can confidently and accurately determine the molecular structure. This comprehensive characterization is a critical prerequisite for further investigation into the compound's chemical reactivity and potential applications in drug discovery and development.

References

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Core

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of this scaffold, with a specific focus on the derivative this compound. We will delve into the fundamental physicochemical properties of the parent compound, explore synthetic routes for the halogenated core, and detail the strategic functionalization, such as N-1 methylation, crucial for elaborating this scaffold in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of pyrazolopyridine derivatives.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, and among them, the pyrazolopyridine family is of paramount importance.[1][2] The fusion of a pyrazole and a pyridine ring creates a bicyclic system that is a bioisostere of purine, the core of adenine and guanine.[1] This mimicry enables pyrazolopyridine derivatives to bind to a diverse range of purine-binding pockets in cellular proteins, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1]

The pyrazolo[3,4-c]pyridine core, in particular, serves as an attractive starting point for fragment-based drug discovery (FBDD).[1][3] FBDD involves identifying small, weakly binding molecules (fragments) and systematically elaborating them into more potent lead compounds. The value of a heterocyclic fragment like pyrazolo[3,4-c]pyridine lies in its potential for "vectorial functionalization"—the ability to selectively introduce chemical diversity at multiple positions to optimize interactions with a target protein.[1]

Physicochemical Properties: The 4-Bromo-1H-pyrazolo[3,4-c]pyridine Core

While the primary topic is the N-1 methylated derivative, detailed experimental data in public databases predominantly feature the parent scaffold, 4-Bromo-1H-pyrazolo[3,4-c]pyridine. Understanding its properties is the first step before exploring derivatization.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[4]
Molecular Weight 198.02 g/mol
CAS Number 1032943-43-3[4][5]
Appearance Solid
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Storage Keep in dark place, Sealed in dry, Room Temperature[4]

Synthesis and Vectorial Functionalization

The creation of specific derivatives like this compound hinges on a robust synthesis of the core scaffold followed by selective, late-stage functionalization. This approach allows for the efficient exploration of chemical space around the core.

Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

A highly efficient route to the halogenated pyrazolo[3,4-c]pyridine core has been developed, adapting the classical Huisgen indazole synthesis.[1] This method provides the essential precursor for subsequent functionalization at various positions.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine [1]

  • Step 1: Acetyl-Indazole Formation

    • To a solution of the appropriate 3-amino-4-bromopyridine starting material in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).

    • The reaction mixture is stirred at room temperature and then heated to 90 °C for 20 hours.

    • Rationale: This step facilitates the diazotization of the amino group and subsequent cyclization to form the acetylated pyrazole ring. The use of DCE as a co-solvent enhances scalability and allows for the isolation of the intermediate without extensive purification.[1]

  • Step 2: Deacetylation

    • The crude 1-(5-bromo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate is dissolved in methanol (MeOH).

    • Sodium methoxide (NaOMe) is added, and the mixture is stirred at room temperature for 1 hour.

    • Rationale: This is a simple and effective basic hydrolysis (transesterification) to remove the acetyl protecting group from the N-1 position, yielding the final 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold.[1] This product can then be carried forward for further functionalization.

N-1 Methylation: Accessing the Target Compound

With the core scaffold in hand, selective functionalization of the nitrogen atoms is a key strategy. To synthesize the target compound, this compound, a selective N-1 alkylation reaction is performed.

Conceptual Protocol: Selective N-1 Methylation

  • Step 1: Deprotonation

    • The 4-Bromo-1H-pyrazolo[3,4-c]pyridine is dissolved in a suitable aprotic solvent (e.g., DMF or THF).

    • A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen.

    • Rationale: The N-1 proton of the pyrazole ring is acidic. Its removal creates a nucleophilic anion, which is required for the subsequent alkylation step.

  • Step 2: Alkylation

    • An electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

    • The reaction is allowed to stir at room temperature until completion, monitored by TLC or LC-MS.

    • Rationale: The pyrazole anion acts as a nucleophile, attacking the methyl group of the alkylating agent in an Sₙ2 reaction to form the N-C bond, yielding the desired N-1 methylated product.[1]

The overall synthetic strategy can be visualized as a clear workflow.

G cluster_0 Core Synthesis cluster_1 Functionalization A 3-Amino-4-bromopyridine B Acetyl-Indazole Intermediate A->B NaNO₂, Ac₂O DCE, 90°C C 4-Bromo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) B->C NaOMe, MeOH rt D This compound (Target Compound) C->D 1. NaH, DMF 2. CH₃I

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery

The true power of the pyrazolo[3,4-c]pyridine scaffold is demonstrated by its successful application in the development of potent and selective kinase inhibitors. The ability to functionalize the core at multiple vectors allows chemists to fine-tune the molecule's properties to achieve high affinity and selectivity for a specific protein target.

For example, related 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways.[6] In these studies, different substituents were explored at various positions on the ring system to establish clear structure-activity relationships (SARs), ultimately leading to compounds with nanomolar inhibitory concentrations.[6] Similarly, pyrazolopyrimidine derivatives have been developed as potent inhibitors of Breast Tumor Kinase (BRK/PTK6), an oncogenic driver in several cancers.[7]

This "scaffold-to-lead" approach is central to modern drug discovery.

G cluster_0 Drug Discovery Workflow scaffold Core Scaffold 4-Bromo-1H-pyrazolo [3,4-c]pyridine functionalization Vectorial Functionalization (e.g., Methylation, Suzuki Coupling) scaffold->functionalization lead Optimized Lead Potent & Selective Inhibitor functionalization->lead protein Target Protein Binding Pocket lead:f0->protein:f1  High-Affinity  Binding

Caption: Scaffold-based drug discovery workflow.

Conclusion

This compound represents a specific elaboration of a highly valuable heterocyclic scaffold. While direct data for this exact derivative is sparse, a clear and logical path to its synthesis exists through the functionalization of the well-characterized bromo-pyrazolo[3,4-c]pyridine core. The strategic importance of this molecular family in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, is well-established. By understanding the synthesis, functionalization potential, and structure-activity relationships of this scaffold, researchers can continue to develop novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. In the absence of extensive published data, this document outlines a predictive framework based on the molecule's structural attributes and provides detailed experimental protocols for its empirical determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvents, a critical parameter in drug discovery and development processes such as reaction chemistry, purification, and formulation.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis and purification, influences crystallization processes, and is a key determinant in the feasibility of formulation strategies. This compound, a heterocyclic compound, presents a unique solubility profile governed by its distinct structural features. Understanding this profile is paramount for its advancement as a potential therapeutic agent.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The structure of this compound (Figure 1) offers key insights into its anticipated behavior in various organic solvents.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol [3]

Key Structural Features Influencing Solubility:

  • Aromatic Rings: The fused pyrazolo[3,4-c]pyridine core is aromatic and largely non-polar, suggesting potential solubility in solvents that can engage in π-π stacking or have aromatic character.

  • Nitrogen Atoms: The presence of three nitrogen atoms introduces polarity and potential sites for hydrogen bond acceptance. This suggests that the molecule will not be entirely soluble in purely non-polar solvents like hexanes.

  • Bromo Group: The bromine atom adds to the molecular weight and is a weak polar substituent, contributing to van der Waals forces.

  • Methyl Group: The N-methyl group slightly increases the lipophilicity of the molecule and prevents N-H hydrogen bond donation, which may decrease its solubility in highly polar, protic solvents compared to its unmethylated counterpart.[4]

Predicted Solubility Profile:

Based on this analysis, it is hypothesized that this compound will exhibit moderate to good solubility in polar aprotic solvents and limited solubility in both highly polar protic and non-polar aliphatic solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents possess a dipole moment capable of interacting with the polar regions of the solute but do not engage in strong hydrogen bonding that could be disrupted by the solute.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to LowWhile these solvents can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the pyrazole nitrogen may limit strong interactions. Solubility is expected to decrease with increasing solvent polarity (e.g., lower in water than in methanol).
Non-Polar Aromatic Toluene, BenzeneModerateAromatic solvents can engage in favorable π-π stacking interactions with the pyrazolopyridine core.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneVery LowThe significant polarity introduced by the nitrogen atoms and the bromo group makes it unlikely to be soluble in these non-polar solvents.

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline both a rapid qualitative assessment and a more rigorous quantitative determination.

Materials and Equipment
  • This compound (solid)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Selected organic solvents (HPLC grade)

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[5][6][7]

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Qualitative Solubility Assessment

This rapid test provides an initial estimation of solubility.

Protocol:

  • Add approximately 1-2 mg of this compound to a small glass vial.

  • Add the selected solvent dropwise (e.g., 100 µL at a time) while vortexing.

  • Observe the dissolution of the solid.

  • Categorize the solubility based on the approximate amount of solvent required for complete dissolution (e.g., "soluble," "sparingly soluble," "insoluble").

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the quantitative solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temp (24-72h) equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 analysis1 Withdraw and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze via HPLC/UV-Vis analysis2->analysis3 quant2 Calculate solubility (mg/mL or mol/L) analysis3->quant2 quant1 Prepare calibration curve

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Recommendations

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on its chemical structure, the compound is predicted to be most soluble in polar aprotic solvents. However, for critical applications in drug development, these predictions must be confirmed through rigorous experimental validation. The detailed protocols provided herein offer a reliable methodology for obtaining accurate and reproducible solubility data. It is recommended that solubility is assessed at different temperatures if crystallization or temperature-sensitive processes are being considered. This foundational data will be invaluable for guiding subsequent synthetic, purification, and formulation efforts.

References

Spectroscopic Blueprint for a Novel Heterocycle: A Technical Guide to the NMR and Mass Spectrometry of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint for researchers engaged in its synthesis and characterization. The principles and methodologies outlined herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for structural verification and purity assessment in drug discovery and development.

Introduction: The Significance of Spectroscopic Characterization

The pyrazolo[3,4-c]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise characterization of novel analogues, such as this compound, is a critical step in the drug development pipeline. NMR and mass spectrometry are indispensable tools in this process, providing unambiguous confirmation of the molecular structure and purity. This guide explains the causal logic behind predicting the spectral features of the title compound, empowering researchers to confidently interpret their own experimental data.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Fingerprint

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended method due to the presence of basic nitrogen atoms that are readily protonated.

Predicted Mass Spectrum

The key features expected in the ESI mass spectrum are the protonated molecule [M+H]⁺ and characteristic isotopic patterns arising from the presence of a bromine atom.

IonPredicted m/zRelative AbundanceNotes
[M+H]⁺212.0/214.0~1:1Isotopic doublet due to ⁷⁹Br and ⁸¹Br
[M-CH₃+H]⁺197.0/199.0VariableLoss of the N-methyl group
[M-Br]⁺133.0VariableLoss of the bromine atom

The presence of the bromine atom will result in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units.[1]

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would provide valuable structural information. The predicted fragmentation pathway is outlined below.

G M_H [M+H]⁺ m/z 212/214 M_CH3 [M-CH₃+H]⁺ m/z 197/199 M_H->M_CH3 -CH₃ M_Br [M-Br]⁺ m/z 133 M_H->M_Br -Br C5H4N3 [C₅H₄N₃]⁺ m/z 106 M_Br->C5H4N3 -HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

The initial loss of the N-methyl radical is a common fragmentation pathway for N-methylated heterocycles.[2] Subsequent fragmentation could involve the loss of the bromine radical or neutral molecules like HCN from the pyrazole or pyridine ring, which is a characteristic fragmentation pattern for pyrazoles.[3]

Experimental Protocol: ESI-MS

A standard protocol for acquiring the ESI-MS data would involve the following steps:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[4] Further dilute this stock solution to a final concentration of about 10 µg/mL.[4] The addition of 0.1% formic acid to the solvent can aid in protonation.[5]

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation analysis, perform MS/MS on the [M+H]⁺ ion using an appropriate collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. Chemical shifts are predicted based on the analysis of similar heterocyclic systems.[6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the N-methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.0-8.2Singlet-1H
H-5~7.8-8.0Doublet~5-61H
H-6~7.2-7.4Doublet~5-61H
N-CH₃~3.9-4.1Singlet-3H

The protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling to each other. The proton on the pyrazole ring (H-3) will be a singlet as it has no adjacent protons. The N-methyl group will also be a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the heterocyclic core and the one carbon of the methyl group.

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135-140
C-3a~145-150
C-4~110-115
C-5~148-152
C-6~118-122
C-7a~130-135
N-CH₃~35-40

The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-4) is expected to be significantly shielded compared to the other aromatic carbons.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The N-methyl group on the pyrazole ring will influence the chemical shifts of the pyrazole ring protons and carbons.[9][10][11] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the definitive assignment of all proton and carbon signals.[12][13][14][15]

Experimental Protocol: NMR Spectroscopy

The following protocol is recommended for acquiring high-quality NMR data:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in structural confirmation, acquire 2D NMR spectra, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

G cluster_workflow NMR Data Acquisition and Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

Caption: A typical workflow for NMR data acquisition and structural elucidation.

Conclusion

This technical guide provides a comprehensive prediction of the mass spectrometry and NMR data for this compound. By understanding the expected spectral features and the underlying principles, researchers can efficiently and accurately characterize this and other novel heterocyclic compounds. The experimental protocols provided serve as a practical starting point for obtaining high-quality data. The definitive structural assignment will ultimately rely on the careful acquisition and interpretation of a full suite of spectroscopic data as outlined.

References

potential biological activity of pyrazolo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and pharmacologically active compounds. These are often termed "privileged scaffolds." The 1H-pyrazolo[3,4-c]pyridine core, a fused bicyclic heterocycle, represents one such elegant architecture. Its structural rigidity, combined with the specific arrangement of nitrogen atoms, provides a unique three-dimensional array of hydrogen bond donors and acceptors, making it an ideal candidate for interacting with biological macromolecules.

While its isomers, particularly pyrazolo[3,4-b]pyridine, have been extensively studied, the pyrazolo[3,4-c]pyridine core offers a distinct spatial orientation of its pyridine nitrogen. This subtle yet critical difference can fundamentally alter binding geometries and lead to novel therapeutic profiles. This guide synthesizes current research on the biological potential of pyrazolo[3,4-c]pyridine derivatives, moving beyond a simple recitation of findings to explain the causal science behind their activity and the experimental designs used to validate it.

Chapter 1: Anticancer Activity Through Immuno-Oncology Pathways

The frontier of oncology is increasingly focused on harnessing the patient's own immune system to fight cancer. A key strategy involves disabling the molecular "brakes" that tumors exploit to suppress immune responses. Pyrazolo[3,4-c]pyridine derivatives have recently emerged as potent modulators of one such brake.

Expertise & Experience: The Rationale for Targeting HPK1

T-cells are the primary soldiers of the adaptive immune system, responsible for identifying and eliminating cancerous cells. The T-cell receptor (TCR) signaling pathway governs their activation. However, this pathway is counter-regulated by negative feedback loops to prevent excessive immune responses. One of the critical negative regulators is Hematopoietic Progenitor Kinase 1 (HPK1) , a serine/threonine kinase. Upon TCR activation, HPK1 becomes active and phosphorylates key adaptor proteins (like SLP-76), effectively dampening the T-cell response and leading to immune exhaustion. Many tumors exploit this mechanism to evade immune surveillance.

The therapeutic hypothesis is therefore clear: inhibiting HPK1 should remove this inhibitory signal, restoring robust T-cell activation, proliferation, and cytokine production, thereby enhancing the anti-tumor immune response. This makes HPK1 a high-value target for cancer immunotherapy.

Mechanism of Action: Selective Inhibition of HPK1

Recent drug discovery campaigns have identified a series of 1H-pyrazolo[3,4-c]pyridine derivatives as highly potent and selective inhibitors of HPK1.[1] Structure-activity relationship (SAR) studies revealed that the pyrazolo[3,4-c]pyridine core was superior to other isomeric scaffolds.[1]

Molecular modeling and crystallography provide a clear rationale for this selectivity. The pyridine nitrogen of the pyrazolo[3,4-c]pyridine core engages in a crucial water-bridged hydrogen bond with the backbone carbonyl of Asp155 in the hinge region of the HPK1 ATP-binding pocket.[1] This interaction, unique to the spatial geometry of the [3,4-c] isomer, anchors the molecule effectively, contributing significantly to its high potency. Further substitutions on the scaffold are then optimized to occupy adjacent hydrophobic pockets, enhancing both affinity and selectivity.

Data Presentation: Structure-Activity Relationship (SAR) of HPK1 Inhibitors

The following table summarizes the SAR for a series of pyrazolopyridine analogues, highlighting the superior cellular potency of the 1H-pyrazolo[3,4-c]pyridine core (Compound 6 ).

Compound IDScaffoldR GroupHPK1 Binding Kᵢ (nM)pSLP76 Cellular IC₅₀ (nM)
5 1H-Pyrazolo[4,3-b]pyridine2-fluoro-6-methoxy-phenyl2.5395
6 1H-Pyrazolo[3,4-c]pyridine 2-fluoro-6-methoxy-phenyl <1.0 144
7 1H-Pyrazolo[3,4-c]pyridine 1-methylpyrazol-4-yl N/A 148
8 1H-Pyrazolo[4,3-b]pyridine1-methylpyrazol-4-ylN/A640
Data synthesized from literature.[1]

Mandatory Visualization: HPK1's Role in T-Cell Receptor Signaling

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates HPK1 HPK1 LAT_SLP76->HPK1 Activates Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation HPK1->LAT_SLP76 Inhibits (Negative Feedback) Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->HPK1 Blocks

Caption: Inhibition of HPK1 by a pyrazolo[3,4-c]pyridine derivative blocks the negative feedback loop on T-cell activation.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a method for determining a compound's IC₅₀ value against a target kinase like HPK1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality: The TR-FRET assay is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening. It measures the phosphorylation of a substrate by detecting the proximity of two fluorescent dyes—one on a europium-labeled antibody that recognizes the phosphorylated substrate and another on the substrate itself. Kinase inhibition prevents this proximity, leading to a loss of the FRET signal.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for HPK1 activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Compound Dilution: Perform a serial dilution of the pyrazolo[3,4-c]pyridine test compound in 100% DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions. Then, create an intermediate dilution of this series in Kinase Buffer.

    • Enzyme & Substrate/ATP Solution: Prepare a 2X solution of recombinant HPK1 enzyme in Kinase Buffer. Prepare a separate 2X solution of the biotinylated substrate (e.g., a specific peptide like ULight™-SLP-76) and ATP in Kinase Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure competitive inhibitors can be accurately assessed.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X HPK1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution.

  • Reaction Termination and Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction) and a Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-SLP76).

    • Incubate for 60 minutes at room temperature in the dark to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: MTT Cytotoxicity Assay

Causality: Before a compound can be advanced as a therapeutic, its effect on cell viability must be determined. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[2][3][4][5] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding:

    • Culture an appropriate cancer cell line (e.g., Jurkat cells for immune-oncology studies) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach (for adherent lines) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation and MTT Addition:

    • Incubate the plate for a desired exposure time (e.g., 72 hours).

    • After incubation, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the cells or crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

Chapter 2: Antimicrobial Activity

The search for novel antimicrobial agents is a perpetual challenge driven by the rise of drug-resistant pathogens. Heterocyclic scaffolds, including pyrazolopyridines, are a rich source of potential antimicrobial leads.

Expertise & Experience: Evaluating the Antimicrobial Potential

Screening new chemical entities against a panel of clinically relevant microorganisms is the first step in identifying potential leads. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.[6] This quantitative measure allows for direct comparison between derivatives and standard-of-care antibiotics.

Studies on N-substituted-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives have shown slight activity against Gram-positive bacteria but no significant activity against Gram-negative bacteria or Candida species.[7] This suggests that the scaffold may have a narrow spectrum of activity or that the specific derivatives tested lacked the optimal physicochemical properties for broad-spectrum efficacy.

Data Presentation: Antimicrobial Screening Results

The following table summarizes the MIC values for a series of pyrazolo[3,4-c]pyridine derivatives against selected microorganisms.

OrganismCompound 3aCompound 3bCompound 3cAmpicillin
Staphylococcus aureus>5002505000.2
Bacillus cereus2501252500.1
Escherichia coli>500>500>5003.12
Candida albicans>500>500>5001.56
All values are MIC in µg/mL. Data synthesized from literature.[7]

Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate 3. Inoculate Microplate Wells (Compound + Broth + Bacteria) Inoculum->Plate Compound 2. Prepare Serial Dilutions of Test Compound Compound->Plate Incubate 4. Incubate Plate (18-24h at 37°C) Plate->Incubate Read 5. Visually Inspect for Turbidity Incubate->Read MIC 6. Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method is the gold standard for determining MIC values because it is quantitative, reproducible, and scalable.[6][8][9] By testing a range of concentrations, it provides a precise measure of a compound's potency, unlike qualitative disk diffusion methods.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • In the first column, add an additional 50 µL of a stock solution of the test compound (at 2x the highest desired test concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column serves as the growth control (no compound), and the twelfth column serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells.

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, examine the plate visually. The sterility control should be clear, and the growth control should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

References

discovery and history of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Utility of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Abstract

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. While not a compound with a storied "discovery" in the classical sense, its history is intrinsically linked to the advancement of synthetic methodologies for creating functionalized aza-indazoles. This document details the strategic synthesis of the pyrazolo[3,4-c]pyridine scaffold, explores the specific introduction of the bromo and methyl functionalities, and explains the compound's value as a versatile building block in drug discovery programs. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering both high-level strategic insights and detailed experimental protocols.

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is an isomer of indazole where a pyridine nitrogen has been introduced into the six-membered ring. This modification significantly alters the molecule's electronic properties, solubility, and hydrogen bonding capabilities, making it an attractive scaffold in fragment-based drug discovery (FBDD).[1] Heterocycles are the cornerstone of FBDD, and the ability to selectively functionalize a core structure along multiple vectors is critical for elaborating a weakly binding fragment into a potent lead compound.[1]

The subject of this guide, this compound, is a prime example of a strategically designed building block. Its key features are:

  • A Privileged Heterocyclic Core: The pyrazolo-pyridine system is present in numerous biologically active molecules.

  • A Halogen Handle: The bromine atom at the C4-position serves as a versatile synthetic handle for post-scaffold elaboration, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • A Defined N-Methyl Group: The methyl group at the N1-position blocks a potential hydrogen bond donor site, which can be crucial for modulating pharmacokinetic properties or filling a specific hydrophobic pocket in a target protein. It also prevents tautomerization and directs the regioselectivity of subsequent reactions.

Historical Context and Emergence in Chemical Literature

Unlike natural products that are "discovered," the story of this compound is one of synthetic invention. Its emergence is not marked by a single seminal paper but by the gradual development of methods to construct and functionalize the pyrazolo[3,4-c]pyridine ring system. The compound, identified by CAS Number 1032943-41-1, appeared in chemical catalogs and databases as synthetic capabilities grew to meet the demands of medicinal chemists for novel, well-defined building blocks.

The core challenge in its history has been the regioselective synthesis of this specific isomer. The synthesis of related scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines, has been explored for over a century, but methods for the [3,4-c] isomer are more recent.[2] Modern approaches, such as those detailed in the following sections, have made this and other functionalized isomers readily accessible for research.[1]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached retrosynthetically by disconnecting the core components. The primary strategy involves first constructing the brominated pyrazolo[3,4-c]pyridine core, followed by selective N-methylation.

G cluster_0 Retrosynthetic Analysis Target This compound Core 4-Bromo-1H-pyrazolo[3,4-c]pyridine Target->Core N-demethylation Precursor Substituted 3-amino-4-bromopyridine Core->Precursor Pyrazole Ring Formation

Fig. 1: Retrosynthetic approach to the target molecule.
General Protocol: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core

A robust modern synthesis for a related halo-isomer (5-chloro) has been described, which can be adapted for the 4-bromo analogue.[1] The key steps involve the diazotization of a suitably substituted aminopyridine followed by an intramolecular cyclization.

Experimental Protocol:

  • Starting Material: Begin with a 3-amino-4-bromopyridine derivative.

  • Diazotization: The aminopyridine is dissolved in a suitable solvent like 1,2-dichloroethane (DCE). Acetic anhydride is added, followed by the slow, portion-wise addition of sodium nitrite (NaNO₂).

    • Causality: Sodium nitrite reacts with acetic anhydride to form an acetyl nitrite species in situ. This acts as the diazotizing agent, converting the primary aromatic amine into a reactive diazonium salt.

  • Cyclization: The reaction mixture is heated (e.g., to 90 °C). The diazonium salt undergoes an intramolecular electrophilic aromatic substitution-type reaction, cyclizing to form an N-acetylated pyrazolopyridine intermediate.

  • Deacetylation: The crude intermediate is then treated with a base, such as sodium methoxide (NaOMe) in methanol (MeOH), at room temperature.

    • Causality: The methoxide base readily cleaves the N-acetyl protecting group, yielding the free NH of the pyrazole ring and affording the final 4-Bromo-1H-pyrazolo[3,4-c]pyridine core.

Key Step: Regioselective N-Methylation

With the brominated core in hand, the final step is the introduction of the methyl group at the N1 position. This step is critical, as alkylation can potentially occur at either N1 or N2 of the pyrazole ring.

G cluster_0 N-Methylation Workflow Start 4-Bromo-1H- pyrazolo[3,4-c]pyridine Step1 Deprotonation (e.g., NaH in THF) Start->Step1 Step2 Nucleophilic Attack (e.g., CH3I) Step1->Step2 Product 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Step2->Product

Fig. 2: Workflow for the N-methylation step.

Experimental Protocol:

  • Deprotonation: The 4-Bromo-1H-pyrazolo[3,4-c]pyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath (0 °C). A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), is added portion-wise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole NH, forming a sodium salt. This enhances the nucleophilicity of the pyrazole nitrogen, preparing it for the subsequent alkylation step. Using an anhydrous solvent is critical to prevent quenching the base.

  • Alkylation: After stirring for a short period (e.g., 30 minutes) to ensure complete deprotonation, a methylating agent such as iodomethane (CH₃I) or dimethyl sulfate is added dropwise.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The product is extracted into an organic solvent (e.g., ethyl acetate), the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.

    • Trustworthiness: This self-validating protocol includes clear steps for reaction, quench, and purification, which are standard procedures to ensure the isolation of the desired product with high purity.

Compound Data and Properties

A summary of the key identifiers and properties for the target compound is provided below.

PropertyValue
Compound Name This compound
CAS Number 1032943-41-1[3]
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Typically an off-white to yellow solid
Primary Application Synthetic Building Block in Drug Discovery

Conclusion

This compound stands as a testament to the power of modern synthetic organic chemistry. While it lacks a singular moment of discovery, its history is written in the development of sophisticated methods to build and functionalize heterocyclic scaffolds with high precision. The combination of its privileged pyrazolo-pyridine core, a synthetically versatile bromine handle, and a strategically placed N-methyl group makes it an invaluable tool for medicinal chemists. The protocols and rationale outlined in this guide provide researchers with the necessary foundation to synthesize and utilize this compound in the pursuit of novel therapeutics.

References

Navigating the Research Landscape of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Chemists, and Drug Development Professionals on the Procurement, Synthesis, and Application of a Key Heterocyclic Building Block.

Introduction: The Rising Prominence of the Pyrazolo[3,4-c]pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-c]pyridine core has emerged as a privileged scaffold. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a valuable building block in the design of novel therapeutics.[1][2] 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-41-1) is a key derivative of this scaffold, offering a strategic handle for further chemical modifications. The presence of a bromine atom at the 4-position provides a versatile site for cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of vast chemical space. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, synthesis, and strategic applications of this important heterocyclic compound.

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is available from a number of commercial suppliers, catering to a range of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the available quantities, and the supplier's reputation for quality and reliability.

Below is a comparative table of known commercial suppliers for this compound (CAS: 1032943-41-1). Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
--INVALID-LINK---Varies by supplierVariesVaries
Abosyn (via ChemicalBook)61-5645Not specified0.1g$2200
AK Scientific (via ChemicalBook)0787AANot specified100mg, 1g$298, $1040
Alichem (via ChemicalBook)1032943411Not specified5g$1917
--INVALID-LINK--Not specifiedNot specifiedInquiry for 100mgInquiry
--INVALID-LINK--2A-0137261Not specifiedNot specifiedNot specified
--INVALID-LINK---98%Not specifiedNot specified
--INVALID-LINK---Not specifiedNot specifiedNot specified

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. The synthesis of the broader 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been reported, and a similar strategy can be envisioned for the 4-bromo analogue. A plausible synthetic route is outlined below, adapted from established methodologies for related heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through the condensation of a substituted hydrazine with a functionalized pyridine precursor. For this compound, a potential retrosynthetic analysis suggests a pathway starting from a brominated and functionalized pyridine derivative.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 Brominated Pyridine Precursor Target->Precursor1 C-N bond formation Precursor2 Methylhydrazine Target->Precursor2 C-N bond formation

Caption: Retrosynthetic approach for this compound.

A forward synthesis could involve the reaction of a suitably substituted 3-amino-4-bromopyridine with a reagent that provides the remaining atoms of the pyrazole ring, followed by N-methylation. Alternatively, a more convergent approach might involve the cyclization of a hydrazine derivative of a 4-bromonicotinic acid derivative.

Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the synthesis of a related pyrazolo[3,4-c]pyridine scaffold, which could be adapted for the target molecule. Researchers should optimize conditions for their specific starting materials.

  • Step 1: Synthesis of a suitable pyridine precursor. This would likely involve the synthesis of a 3-amino-4-bromopyridine derivative with appropriate functional groups to facilitate cyclization.

  • Step 2: Cyclization to form the pyrazolo[3,4-c]pyridine core. The 3-aminopyridine derivative would be reacted with a reagent such as sodium nitrite in the presence of an acid to form a diazonio species, which then undergoes intramolecular cyclization.

  • Step 3: N-methylation. The resulting 4-Bromo-1H-pyrazolo[3,4-c]pyridine would then be methylated at the N1 position using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

G Start Substituted 3-Aminopyridine Step1 Diazotization and Cyclization Start->Step1 Intermediate 4-Bromo-1H-pyrazolo[3,4-c]pyridine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the molecular formula by providing a highly accurate mass measurement. The expected exact mass for C7H6BrN3 is readily calculable.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromine atom and the inherent biological relevance of the pyrazolo[3,4-c]pyridine core make this compound a valuable building block in drug discovery.

Role as a Versatile Intermediate in Lead Optimization

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the systematic and efficient introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

G Core 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Suzuki Suzuki Coupling (Aryl, Heteroaryl) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (N-linked) Core->Buchwald Heck Heck Coupling (Alkenyl) Core->Heck Derivatives Diverse Library of Functionalized Analogs Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Heck->Derivatives

Caption: Utility of this compound in generating diverse chemical libraries.

Applications in Kinase Inhibitor Development

The pyrazolopyridine scaffold is a well-established core in the design of kinase inhibitors. The structural similarity to the ATP purine ring allows it to bind to the hinge region of many kinases. Derivatives of the pyrazolo[3,4-c]pyridine and related pyrazolopyridine cores have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

  • TBK1 Inhibitors: Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[1]

  • TRK Inhibitors: The pyrazolo[3,4-b]pyridine core has also been utilized in the development of inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in a variety of cancers.[2]

  • BRK/PTK6 Inhibitors: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as inhibitors of Breast tumor kinase (BRK/PTK6), an oncogenic driver in several cancers.

The use of this compound as a starting point allows for the rapid generation of libraries of analogues for screening against these and other important kinase targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, information from closely related compounds can provide guidance.

  • Hazard Identification: Based on related bromo-heterocyclic compounds, this compound should be considered harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its commercial availability, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics. The strategic placement of the bromine atom allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of new chemical space. As the importance of the pyrazolo[3,4-c]pyridine scaffold continues to grow, this key intermediate is poised to play an increasingly significant role in the discovery of the next generation of medicines.

References

Methodological & Application

The Versatile Virtuoso: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. Among these, nitrogen-containing heterocyclic compounds have perennially occupied a place of prominence, largely due to their ability to engage in a multitude of interactions with biological macromolecules. The pyrazolo[3,4-c]pyridine core, a purine bioisostere, has emerged as a "privileged scaffold" of significant interest. Its structural resemblance to the purine bases, which are fundamental components of nucleic acids and cellular energy currency, allows it to be recognized by the ATP-binding sites of a vast array of enzymes, particularly kinases.[1]

This application note focuses on a key derivative of this scaffold: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . The strategic placement of a bromine atom at the 4-position transforms this molecule into a versatile and highly reactive building block. This bromine atom serves as a synthetic handle for the introduction of diverse chemical functionalities through a variety of palladium-catalyzed cross-coupling reactions. Furthermore, the N-1 methyl group can influence the molecule's solubility and metabolic stability, and critically, it directs the regioselectivity of further chemical transformations. This guide will provide an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights, to empower researchers in the field of drug discovery.

Strategic Importance in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern oncology.

The pyrazolo[3,4-c]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. A notable example is the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[1] Inhibiting HPK1 is a promising strategy in cancer immunotherapy, as it can enhance the anti-tumor immune response.[1] Structure-activity relationship (SAR) studies have revealed that derivatives of the 1H-pyrazolo[3,4-c]pyridine core can exhibit potent inhibitory activity against HPK1, highlighting the therapeutic potential of this scaffold.[1]

The general strategy for leveraging this compound in the synthesis of such inhibitors is depicted in the workflow below.

G cluster_0 Core Building Block cluster_1 Key Cross-Coupling Reactions cluster_2 Diversified Intermediates cluster_3 Lead Optimization & Candidate Selection A 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine B Suzuki Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Sonogashira Coupling (C-C Alkyne Formation) A->D E 4-Aryl Derivatives B->E F 4-Amino Derivatives C->F G 4-Alkynyl Derivatives D->G H Final Kinase Inhibitor Candidates E->H F->H G->H

Caption: Synthetic workflow using the building block.

Synthetic Applications: Detailed Protocols

The bromine atom at the C4 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for three of the most powerful transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is particularly valuable for creating biaryl structures, which are common motifs in kinase inhibitors.

Rationale for Protocol Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective for coupling with heteroaryl bromides. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, such as dioxane/water, is commonly used to ensure the solubility of both the organic and inorganic reagents.

References

Application Notes and Protocols for the Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives, key scaffolds in medicinal chemistry and drug discovery. The protocols herein are designed for researchers and scientists in organic synthesis and drug development, offering detailed, step-by-step methodologies. This guide emphasizes the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic pathway. We will explore a robust synthetic route, including the construction of the core heterocyclic system, regioselective N-methylation, and subsequent bromination. Further derivatization through cross-coupling reactions will also be discussed, highlighting the versatility of the 4-bromo intermediate as a building block for creating diverse chemical libraries.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines. This structural feature allows molecules containing this moiety to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this heterocyclic system are actively investigated for their potential as therapeutic agents in oncology, immunology, and neurodegenerative diseases. The strategic introduction of a bromine atom at the 4-position, coupled with N-methylation, provides a key intermediate that is ripe for further chemical exploration through various cross-coupling reactions, enabling the synthesis of a diverse array of potential drug candidates.

Overview of the Synthetic Strategy

The synthesis of this compound can be approached in a logical, multi-step sequence. The general strategy involves the initial construction of the bicyclic pyrazolo[3,4-c]pyridine core, followed by sequential N-methylation and bromination. The order of these latter two steps can be crucial for achieving the desired regioselectivity. This guide will focus on a pathway that prioritizes the synthesis of the core, followed by N-methylation and then a regioselective bromination.

Synthetic_Workflow A Starting Materials (e.g., Substituted Pyridine) B Synthesis of 1H-Pyrazolo[3,4-c]pyridine Core A->B Cyclization C N-methylation B->C CH3I, Base D Regioselective Bromination C->D NBS or Br2 E This compound D->E Purification F Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) E->F Cross-coupling Reactions G Diverse Library of Derivatives F->G

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Core

The construction of the pyrazolo[3,4-c]pyridine core can be achieved through various methods. One common approach starts from a functionalized pyridine precursor, such as a 3-amino-4-chloropyridine, which can undergo cyclization with a suitable reagent.

Protocol 3.1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine

  • Materials:

    • 3-Amino-4-chloropyridine

    • Hydrazine hydrate

    • Ethanol

    • Sodium hydroxide

  • Procedure:

    • To a solution of 3-amino-4-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is taken up in water and neutralized with a 1M solution of sodium hydroxide.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude 1H-pyrazolo[3,4-c]pyridine.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

N-methylation of 1H-Pyrazolo[3,4-c]pyridine

The N-methylation of the pyrazole ring can lead to two possible regioisomers (N1 and N2). The regioselectivity can be influenced by the choice of base and solvent. Generally, methylation at the N1 position is favored.

Protocol 3.2: Synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridine

  • Materials:

    • 1H-Pyrazolo[3,4-c]pyridine

    • Methyl iodide (CH₃I)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • The reaction is then stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product, which may contain a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired 1-methyl-1H-pyrazolo[3,4-c]pyridine.

Regioselective Bromination

The bromination of the 1-methyl-1H-pyrazolo[3,4-c]pyridine core is a critical step. The electron-rich nature of the pyrazole ring and the directing effects of the fused pyridine ring will influence the position of bromination. Electrophilic brominating agents like N-Bromosuccinimide (NBS) are commonly employed for such transformations.[1]

Protocol 3.3: Synthesis of this compound

  • Materials:

    • 1-Methyl-1H-pyrazolo[3,4-c]pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in acetonitrile at room temperature.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization via Suzuki Cross-Coupling

The this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[2]

Protocol 4.1: General Procedure for Suzuki Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired derivative.

Data Summary

The following table provides representative data for the synthesis of the key intermediate and a sample derivative.

Compound Starting Material Key Reagents Yield (%) Purity (%)
1-Methyl-1H-pyrazolo[3,4-c]pyridine1H-Pyrazolo[3,4-c]pyridineCH₃I, NaH75-85>95
This compound1-Methyl-1H-pyrazolo[3,4-c]pyridineNBS80-90>98
1-Methyl-4-phenyl-1H-pyrazolo[3,4-c]pyridineThis compoundPhenylboronic acid, Pd(PPh₃)₄70-85>97

Mechanistic Considerations and Rationale

N-methylation Regioselectivity

The N-methylation of pyrazoles can be directed by both steric and electronic factors. In the case of 1H-pyrazolo[3,4-c]pyridine, the N1 position is generally more accessible and electronically favored for alkylation, especially when using a strong base like NaH to generate the pyrazolide anion. The N1-methylated product is also often the thermodynamically more stable isomer.

Bromination Regioselectivity

Electrophilic aromatic substitution on the pyrazolo[3,4-c]pyridine ring system is directed by the combined electronic effects of both the pyrazole and pyridine rings. The pyrazole ring is electron-rich and activates the system towards electrophilic attack. The 4-position is electronically favored for substitution.

Bromination_Mechanism sub 1-Methyl-1H-pyrazolo[3,4-c]pyridine intermediate Sigma Complex (Wheland Intermediate) sub->intermediate + Br+ nbs NBS product This compound intermediate->product - H+ succinimide Succinimide

Caption: Simplified representation of the electrophilic bromination mechanism.

Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound and its subsequent derivatization. The strategic use of this key intermediate opens up avenues for the creation of diverse molecular libraries for drug discovery programs. By understanding the underlying chemical principles, researchers can adapt and optimize these methods for the synthesis of novel and potent bioactive molecules.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Cornerstone in Kinase-Directed Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy. Within this field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their intrinsic ability to mimic the adenine hinge-binding motif of ATP. The pyrazolopyridine core is a prominent example of such a scaffold.[1][2][3]

Pyrazolopyridines are bioisosteres of purines, enabling them to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[2][3] Their versatile structure allows for substitution at multiple vectors, providing medicinal chemists with the tools to fine-tune selectivity, potency, and pharmacokinetic properties. This guide focuses on a particularly valuable and versatile building block: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . The bromine atom at the C4 position serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, unlocking a vast chemical space for the rapid generation of diverse kinase inhibitor libraries.

Physicochemical Properties and Synthetic Rationale

This compound is a crystalline solid with the following core properties:

PropertyValue
CAS Number 1032943-41-1[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Off-white to light yellow powder

The strategic value of this reagent lies in the reactivity of the C-Br bond at the 4-position. This position is syntactically poised for modification, allowing for the introduction of various aryl, heteroaryl, and amino substituents that can probe different pockets within the kinase active site. The methyl group at the N1 position serves to block a potential site of metabolism and can influence the vectoral orientation of substituents introduced at the C4 position.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true power of this compound is realized through its application in two of medicinal chemistry's most robust reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for creating biaryl or aryl-heteroaryl bonds, a common motif in Type I and Type II kinase inhibitors. This reaction allows for the coupling of the pyrazolopyridine core with a diverse range of boronic acids or esters.

Causality Behind the Method: The choice of a palladium catalyst, ligand, and base is critical. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The ligand stabilizes the palladium center and modulates its reactivity to promote the desired transformation while minimizing side reactions like debromination.[5][6]

Suzuki_Workflow reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup Reaction Setup Inert Atmosphere (N₂/Ar) Anhydrous Solvent (e.g., Dioxane/Water) reagents->setup Combine heating Heating (e.g., 80-100 °C) setup->heating Stir workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification product Final C-C Coupled Product purification->product

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-c]pyridine

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate, Brine

Procedure:

  • To an oven-dried round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material bromide signal and the appearance of new aromatic signals corresponding to the methoxyphenyl group in the NMR are key indicators of success.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is indispensable for installing primary or secondary amines, which often act as crucial hydrogen bond donors or acceptors for interacting with the kinase hinge region.[7][8]

Causality Behind the Method: This reaction also relies on a palladium catalyst, but success is highly dependent on the choice of a sterically hindered phosphine ligand (e.g., XPhos, tBuXPhos).[7][9] These bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation, and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8][9]

Buchwald_Workflow reagents Reagents: - this compound - Amine (Primary or Secondary) - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) setup Reaction Setup Inert Atmosphere (N₂/Ar) Anhydrous Solvent (e.g., Toluene) reagents->setup Combine heating Heating (e.g., 90-110 °C) setup->heating Stir workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification product Final C-N Coupled Product purification->product

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of N-benzyl-1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride, Ethyl acetate

Procedure:

  • In a glovebox or under a strong stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate flask, dissolve the this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene. Stir for 5 minutes.

  • Add this solution to the Schlenk tube containing the base.

  • Finally, add the benzylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired aminopyridine.

  • Self-Validation: Characterize via NMR and mass spectrometry. The disappearance of the C-Br starting material and the appearance of signals for the benzyl group, along with a characteristic N-H peak (if visible), confirms product formation.

Case Study: Structure-Activity Relationship (SAR) of a Hypothetical Kinase Inhibitor Series

By combining these synthetic strategies, a medicinal chemist can rapidly explore the SAR of a new inhibitor series. For instance, targeting a kinase like RET, where pyrazolo[3,4-d]pyrimidine inhibitors have shown promise, one could generate a library of analogs.[10]

SAR_Synthesis cluster_suzuki C-C Analogs cluster_buchwald C-N Analogs start 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine suzuki Suzuki Coupling (Protocol 1) start->suzuki Arylboronic Acids buchwald Buchwald-Hartwig (Protocol 2) start->buchwald Amines analogA1 Analog A1 (R = Phenyl) suzuki->analogA1 analogA2 Analog A2 (R = 3-pyridyl) suzuki->analogA2 analogA3 Analog A3 (R = 4-MeO-Ph) suzuki->analogA3 analogB1 Analog B1 (R = NH-benzyl) buchwald->analogB1 analogB2 Analog B2 (R = NH-cyclohexyl) buchwald->analogB2 analogB3 Analog B3 (R = Morpholino) buchwald->analogB3

References

Application Notes and Protocols for the Functionalization of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to function as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases. The strategic functionalization of this scaffold is paramount in modulating its physicochemical properties and tailoring its pharmacological activity. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine serves as a versatile and pivotal intermediate, offering a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reaction conditions and protocols for the strategic functionalization of this key building block, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an amine, a terminal alkyne, or an organotin compound) reacts with the palladium(II) complex, transferring its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical in optimizing these reactions for the specific substrate and coupling partner, influencing reaction rates, yields, and selectivity.

General_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition_Complex R-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition_Complex Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)-R'(L_n) Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation (M-R') Transmetalation_Complex->Pd(0)L_n Product R-R' Transmetalation_Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. The reaction's tolerance of a wide range of functional groups and the generally low toxicity of the boronic acid reagents make it a favored strategy in pharmaceutical synthesis.

Causality Behind Experimental Choices
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. For heteroaromatic substrates like pyrazolopyridines, which can act as ligands and potentially poison the catalyst, the use of pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be advantageous in promoting the desired coupling and preventing catalyst deactivation.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to dissolve both the organic substrate and the inorganic base. Anhydrous conditions can also be employed with certain catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-aza-indazoles and is expected to be effective for this compound.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add DME and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL water).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow sub 4-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine reagents sub->reagents boronic Arylboronic Acid boronic->reagents pd_cat Pd(dppf)Cl₂ pd_cat->reagents base K₂CO₃ base->reagents solvent DME/Water solvent->reagents mix Reaction Mixture reagents->mix Combine & Degas heat Reaction Progress (TLC/LC-MS) mix->heat Heat (80-90°C) workup Aqueous Workup & Extraction heat->workup Cool & Workup purify Column Chromatography workup->purify Dry & Concentrate product 4-Aryl-1-methyl- 1H-pyrazolo[3,4-c]pyridine purify->product Isolate

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling of Related Bromo-Pyrazolo[1,5-a]pyrimidines
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Dioxane/H₂O120 (MW)0.6789
2Phenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Dioxane/H₂O120 (MW)0.6774
33-Thienylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Dioxane/H₂O120 (MW)0.6778

Data adapted from a study on a structurally similar heterocyclic core and illustrates expected reactivity trends.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines. This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP, DavePhos, and tBuXPhos are often used. These ligands facilitate the reductive elimination step and prevent the formation of inactive palladium species. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.[2][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are the most common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridines and is expected to be applicable to this compound.[4]

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald_Workflow sub 4-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine reagents sub->reagents amine Amine amine->reagents pd_cat Pd₂(dba)₃ / BINAP pd_cat->reagents base NaOt-Bu base->reagents solvent Toluene solvent->reagents mix Reaction Mixture reagents->mix Combine under Inert Gas heat Reaction Progress (TLC/LC-MS) mix->heat Heat (80-100°C) workup Aqueous Workup & Extraction heat->workup Cool & Quench purify Column Chromatography workup->purify Dry & Concentrate product 4-Amino-1-methyl- 1H-pyrazolo[3,4-c]pyridine purify->product Isolate

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product.[5][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also acts as a solvent in some cases.

  • Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used. For reactions involving an amine base, the base itself can sometimes serve as the solvent.

Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of bromo-pyridines and is expected to be effective for the target molecule.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow sub 4-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine reagents sub->reagents alkyne Terminal Alkyne alkyne->reagents pd_cat Pd(PPh₃)₄ pd_cat->reagents cu_cat CuI cu_cat->reagents base Et₃N base->reagents solvent THF solvent->reagents mix Reaction Mixture reagents->mix Combine & Degas stir Reaction Progress (TLC/LC-MS) mix->stir Stir (RT - 50°C) workup Aqueous Workup & Extraction stir->workup Filter & Concentrate purify Column Chromatography workup->purify Dry & Concentrate product 4-Alkynyl-1-methyl- 1H-pyrazolo[3,4-c]pyridine purify->product Isolate

Caption: Experimental workflow for Sonogashira coupling.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling is a palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide. It is a highly versatile method for forming C-C bonds and is tolerant of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.[8][9]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ and Pd₂(dba)₃ are common catalysts for the Stille reaction. The choice of ligand can influence the reaction rate, with more electron-rich and bulky ligands sometimes offering advantages.

  • Stannane Reagent: A variety of organostannanes (aryl, vinyl, alkynyl, etc.) can be used as coupling partners. The rate of transmetalation depends on the organic group attached to the tin, typically in the order of alkynyl > vinyl > aryl > alkyl.

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction, particularly the transmetalation step.[10]

  • Solvent: Anhydrous, polar aprotic solvents such as DMF, THF, or dioxane are typically used.

Experimental Protocol: Stille Coupling

This protocol is based on general procedures for the Stille coupling of bromo-pyridines.[10]

Materials:

  • This compound

  • Organostannane reagent (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Anhydrous DMF

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous DMF.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the solution.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with water and brine. To remove tin byproducts, washing with an aqueous solution of potassium fluoride can be effective.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Stille_Workflow sub 4-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine reagents sub->reagents stannane Organostannane stannane->reagents pd_cat Pd(PPh₃)₄ pd_cat->reagents solvent DMF solvent->reagents mix Reaction Mixture reagents->mix Combine under Inert Gas heat Reaction Progress (TLC/LC-MS) mix->heat Heat (80-100°C) workup Aqueous Workup & Extraction heat->workup Cool & Workup purify Column Chromatography workup->purify Dry & Concentrate product 4-Substituted-1-methyl- 1H-pyrazolo[3,4-c]pyridine purify->product Isolate

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazolopyridine scaffolds are known to be potent inhibitors of various kinases and phosphodiesterases, making rigorous characterization of their derivatives critical for reproducible research and development.[1] This guide offers field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of their synthesized materials.

Introduction: The Importance of Rigorous Characterization

This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This structural motif is a cornerstone in the design of pharmacologically active agents, including inhibitors of Tropomyosin receptor kinases (TRK) and TANK-binding kinase 1 (TBK1).[2][3] The precise placement of substituents—in this case, the bromine atom at the C4 position and the methyl group on the pyrazole nitrogen—is paramount to the molecule's biological activity and physicochemical properties.

Ambiguity in structure or the presence of impurities can lead to erroneous biological data and hinder the progress of drug discovery programs. Therefore, a multi-faceted analytical approach is not just recommended but essential. This guide explains the causality behind the choice of techniques and provides robust, step-by-step protocols to establish a complete analytical profile of the target compound.

Integrated Analytical Workflow

A successful characterization strategy relies on the integration of orthogonal techniques, where each method provides a unique and complementary piece of information. The data from these analyses, when combined, deliver an unambiguous confirmation of the product's identity and quality.

G cluster_0 Synthesis & Work-up cluster_1 Primary Analysis cluster_2 Purification cluster_3 Definitive Characterization Synthesis Crude Product TLC TLC / Crude HPLC (Reaction Monitoring) Synthesis->TLC In-process check LCMS LC-MS (Molecular Weight & Purity Screen) Synthesis->LCMS Initial verification Purification Column Chromatography or Prep-HPLC TLC->Purification LCMS->Purification HPLC HPLC-UV (Purity >95%) Purification->HPLC Purity & QC HRMS High-Resolution MS (Elemental Formula) Purification->HRMS Identity NMR NMR (1H, 13C, 2D) (Unambiguous Structure) Purification->NMR Structure FTIR FTIR (Functional Groups) Purification->FTIR Confirmation

Caption: Integrated workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of substituent positions and confirmation of isomeric purity. For pyrazole derivatives, 2D NMR techniques like HMBC are particularly powerful for assigning regiochemistry.[4][5][6]

Protocol 3.1: ¹H, ¹³C, and HMBC NMR Analysis

Objective: To confirm the covalent structure and regiochemistry of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

    • Scientist's Note: The choice of solvent is critical. DMSO-d₆ is more polar and can be useful if solubility in CDCl₃ is poor. Always use a high-purity, dry solvent to avoid extraneous signals from water or other contaminants.[6]

  • Instrument Configuration (400 MHz Spectrometer Example):

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Acquisition Parameters:

Parameter¹H Spectrum¹³C SpectrumHMBC Spectrum
Pulse Program zg30zgpg30hmbcgplpndqf
Number of Scans 1610248
Relaxation Delay 2.0 s2.0 s2.0 s
Spectral Width 20 ppm240 ppmF2: 12 ppm, F1: 220 ppm
Key Parameter --J(C,H) set to 8 Hz
  • Data Interpretation & Expected Results:

    • ¹H NMR: Expect to see signals corresponding to the three distinct aromatic protons on the pyridine ring and a singlet for the N-methyl group protons (~3.5-4.5 ppm). The chemical shifts and coupling patterns of the aromatic protons will confirm their relative positions.

    • ¹³C NMR: Expect seven distinct signals for the seven carbon atoms in the molecule (C₇H₆BrN₃).[7] The carbon atom attached to the bromine (C4) will be significantly shifted downfield.

    • HMBC: This is the key experiment for confirming the regiochemistry. Look for a 3-bond correlation from the N-methyl protons to the carbon atom at the C7a position of the pyrazole ring. This definitively confirms the methyl group is on N1. Further correlations from the aromatic protons will confirm the overall connectivity.[4][6]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for verifying the molecular weight of the target compound. For halogenated compounds, MS provides a distinct isotopic signature that serves as a powerful confirmation of the presence of the halogen.

The Bromine Isotope Pattern

Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. The presence of this pattern for the molecular ion is definitive proof of a monobrominated compound.[9][10]

G MS_Concept Mass Spectrometry Principle: Measures mass-to-charge ratio (m/z) of ions. Key Application for C₇H₆BrN₃: Confirms Molecular Weight (211.0 g/mol) and presence of Bromine via its unique isotopic signature. Isotope_Pattern Bromine Isotopic Signature Natural Abundance: ~50.7% ⁷⁹Br ~49.3% ⁸¹Br Result: A pair of peaks (M and M+2) of nearly equal intensity separated by 2 m/z units. MS_Concept->Isotope_Pattern Provides

Caption: The role of mass spectrometry and the characteristic bromine isotope pattern.

Protocol 4.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and elemental composition of the product.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • LC-MS System Configuration:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive (ESI+).

  • Data Interpretation & Expected Results:

    • Molecular Ion: Look for the protonated molecular ion, [M+H]⁺.

    • Expected m/z:

      • For C₇H₆⁷⁹BrN₃ + H⁺: 211.9821

      • For C₇H₆⁸¹BrN₃ + H⁺: 213.9799

    • Validation: The observed mass should be within 5 ppm of the calculated exact mass. The spectrum must show two peaks at ~m/z 212 and 214 with a relative intensity ratio of approximately 1:1.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC with UV detection is the workhorse technique for determining the purity of the final product and any intermediates. It separates the target compound from starting materials, by-products, and other impurities.

Protocol 5.1: Reverse-Phase HPLC for Purity Analysis

Objective: To determine the purity of the final compound by percentage area.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock, prepare a working solution at ~0.1 mg/mL.

  • HPLC System Configuration:

    • System: HPLC or UPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 10% to 80% B

      • 20-25 min: 80% B

      • 25-30 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the determined λmax).

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Before sample analysis, perform five replicate injections of the working solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The target purity for a research-grade compound is typically ≥95%.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a qualitative check of the molecular structure.

Protocol 6.1: FTIR Analysis using ATR

Objective: To identify characteristic functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation & Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchN-Methyl Group
1620-1580C=N StretchPyrazole/Pyridine Ring
1550-1450C=C StretchAromatic Ring
~1440C-H BendN-Methyl Group
Below 800C-Br StretchAryl Bromide

Scientist's Note: While FTIR is excellent for confirming the presence of the core structure, it cannot distinguish between isomers. It should always be used in conjunction with NMR and MS for complete characterization.[11]

References

Application Note: A Scalable and Robust Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The pyrazolopyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, frequently serving as a core structure in the development of kinase inhibitors and other therapeutic agents.[1][2] Specifically, substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[3][4] The target molecule of this guide, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, is a crucial, functionalized building block designed for fragment-based drug discovery (FBDD) and hit-to-lead optimization.[5] The bromine atom provides a versatile synthetic handle for introducing further molecular complexity through well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this key intermediate. The chosen synthetic strategy prioritizes scalability, safety, and reproducibility, moving beyond bench-scale procedures to address the challenges inherent in larger-scale production. We will detail a two-step sequence starting from the commercially available 1H-pyrazolo[3,4-c]pyridine, focusing on the causality behind experimental choices, process safety, and robust analytical validation.

Retrosynthetic Analysis and Strategy

The synthesis is designed as a two-step process from the parent heterocycle. This approach was selected for its operational simplicity and the use of readily available starting materials.

  • N-Methylation: The first step involves the selective methylation of the pyrazole nitrogen at the N1 position. This is a critical transformation, as the regioselectivity of subsequent reactions depends on it.

  • Electrophilic Bromination: The second step is the regioselective bromination of the N-methylated core to install the bromine atom at the C4 position of the pyridine ring.

This strategy confines the use of hazardous brominating agents to the final step and builds upon a stable, well-characterized intermediate.

Synthetic_Workflow Target This compound Intermediate 1-methyl-1H-pyrazolo[3,4-c]pyridine Target->Intermediate Electrophilic Bromination (NBS, Acetonitrile) Starting_Material 1H-pyrazolo[3,4-c]pyridine Intermediate->Starting_Material N1-Selective Methylation (CH3I, K2CO3, DMF)

Figure 1: Retrosynthetic analysis for the target compound.

Part I: N1-Selective Methylation of 1H-pyrazolo[3,4-c]pyridine

Mechanistic Rationale

The N-methylation of pyrazoles can yield a mixture of N1 and N2 isomers.[6] Achieving high selectivity is paramount for the synthesis of a single, desired final product. We employ a classic alkylation using methyl iodide with potassium carbonate as the base in a polar aprotic solvent (DMF).

  • Choice of Base: Potassium carbonate (K₂CO₃) is an inexpensive, moderately strong base that is sufficient to deprotonate the pyrazole N-H. Its insolubility in DMF promotes a solid-liquid phase transfer reaction, which can favor the thermodynamically more stable N1-methylated product.

  • Choice of Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which facilitates the Sₙ2 reaction, and its high boiling point, allowing for elevated reaction temperatures to ensure complete conversion.

  • Controlling Regioselectivity: While traditional methylating agents can sometimes yield mixtures, recent studies have explored advanced reagents for achieving high N1 selectivity.[7][8][9] For this scale-up protocol, we rely on classical conditions that provide acceptable selectivity and are cost-effective, with any minor N2 isomer being removed during purification.

Detailed Protocol: Synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
1H-pyrazolo[3,4-c]pyridine119.1250.0 g0.4201.0
Potassium Carbonate (K₂CO₃)138.2187.0 g0.6301.5
Methyl Iodide (CH₃I)141.9432.7 mL (74.5 g)0.5251.25
Dimethylformamide (DMF)-500 mL--
Ethyl Acetate-1 L--
Brine (Saturated NaCl)-500 mL--

Procedure:

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1H-pyrazolo[3,4-c]pyridine (50.0 g, 0.420 mol) and dimethylformamide (500 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add potassium carbonate (87.0 g, 0.630 mol) to the solution.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • Slowly add methyl iodide (32.7 mL, 0.525 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (2 x 250 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1-methyl-1H-pyrazolo[3,4-c]pyridine as a white to off-white solid.

Part II: Regioselective C4-Bromination

Mechanistic Rationale

The bromination of the 1-methyl-1H-pyrazolo[3,4-c]pyridine core is an electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than the pyrazole ring. However, the position of substitution is directed by the combined electronic effects of both rings. The C4 position is targeted for this functionalization.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) for several key reasons.[10] NBS is a solid, making it significantly easier and safer to handle on a large scale compared to the highly corrosive and volatile liquid bromine.[11][12] Reactions with NBS often proceed under milder conditions and can offer higher selectivity, reducing the formation of over-brominated byproducts.

  • Solvent and Conditions: Acetonitrile is an effective polar aprotic solvent for this transformation. The reaction is typically performed at room temperature to maintain control over selectivity and minimize side reactions.

Detailed Protocol: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
1-methyl-1H-pyrazolo[3,4-c]pyridine133.1540.0 g0.3001.0
N-Bromosuccinimide (NBS)177.9856.0 g0.3151.05
Acetonitrile-800 mL--
Sodium Thiosulfate (10% aq.)-500 mL--
Ethyl Acetate-1 L--

Procedure:

  • Charge a 2 L three-neck round-bottom flask, protected from light and equipped with a mechanical stirrer and nitrogen inlet, with 1-methyl-1H-pyrazolo[3,4-c]pyridine (40.0 g, 0.300 mol).

  • Add acetonitrile (800 mL) and stir to dissolve the starting material completely.

  • In a single portion, add N-Bromosuccinimide (56.0 g, 0.315 mol) to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Pour the concentrated mixture into 1 L of water.

  • Add 10% aqueous sodium thiosulfate solution (500 mL) to quench any unreacted NBS and stir for 20 minutes.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a solid.

Process Safety and Scale-Up Considerations

Scaling chemical synthesis requires a rigorous evaluation of potential hazards and operational challenges.

Hazard Analysis and Mitigation

Safety_Protocol cluster_reagents Reagent Hazards cluster_controls Control Measures CH3I Methyl Iodide (Toxic, Carcinogen) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) CH3I->PPE Eng_Controls Engineering Controls (Fume Hood, Scrubber) CH3I->Eng_Controls NBS N-Bromosuccinimide (Irritant, Lachrymator) NBS->PPE NBS->Eng_Controls Quench Quenching Strategy (Na2S2O3 for NBS) NBS->Quench DMF DMF (Reproductive Toxin) DMF->PPE DMF->Eng_Controls

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality chemical starting points for novel therapeutics.[1][2] This approach hinges on a foundational principle: screening small, low-complexity molecules ("fragments") that, despite their weak affinity, bind to biological targets with high ligand efficiency.[3] This document provides a detailed guide on the application of a strategically designed fragment, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine , within a typical FBDD campaign. We will explore the rationale behind its design, its advantageous properties, and provide detailed protocols for its use in primary biophysical screening and subsequent structural validation, highlighting how its unique features can accelerate the hit-to-lead process.

The Rationale: Why this compound?

The selection of fragments for a screening library is a critical decision that profoundly impacts the success of an FBDD campaign.[4] An ideal fragment is not merely a small molecule; it is a tool designed for discovery. This compound exemplifies this, incorporating three key strategic elements: a privileged core, a crystallographic beacon, and a vector for synthetic elaboration.

  • A Privileged Scaffold: The Pyrazolo[3,4-c]pyridine Core The pyrazolopyridine scaffold is considered a "privileged" structure in medicinal chemistry.[5] Its structural resemblance to the native purine bases allows it to effectively probe the active sites of a vast array of protein targets, particularly kinases and other ATP-binding proteins.[6] This inherent bio-relevance increases the probability of identifying meaningful interactions within a target class that is central to drug discovery. Several approved drugs are built upon pyrazole or pyrazolopyridine cores, underscoring the scaffold's metabolic stability and favorable pharmacological properties.[5]

  • A Crystallographic Beacon: The Role of the Bromine Atom A primary challenge in FBDD is characterizing the binding of very weak hits. Fragments often bind with low affinity and partial occupancy in a protein's crystal lattice, resulting in weak or ambiguous electron density.[7][8] The incorporation of a bromine atom brilliantly circumvents this issue. As a heavy atom, bromine produces a strong anomalous scattering signal when exposed to X-rays of a specific wavelength.[9] This signal allows for the unequivocal identification of the bromine atom's position, and by extension, the precise location and orientation of the entire fragment, even in cases of weak binding.[8][9] This makes brominated fragments exceptionally valuable for crystallographic screening campaigns.

  • Vectors for Growth: The Methyl Group and Reactive Sites The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent lead compound.[10] The structure of this compound is "poised" for this synthetic elaboration. The N1-methyl group serves to block one potential site of modification while exploring interactions in a specific sub-pocket. More importantly, the bromine atom and the unsubstituted positions on the heterocyclic core act as synthetic handles or "growth vectors" for structure-activity relationship (SAR) studies.[11][12][13]

Physicochemical Properties

The fragment adheres well to the empirical "Rule of Three," a guideline for desirable fragment properties.

PropertyValue"Rule of Three" Guideline
Molecular Weight 212.05 g/mol ≤ 300 Da
cLogP ~1.5≤ 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 0≤ 3

Note: Physicochemical properties are calculated estimates. cLogP may vary based on the calculation algorithm.

FBDD Workflow: An Integrated Approach

The successful application of this compound requires a multi-step, integrated workflow. The weakness of fragment binding necessitates the use of sensitive biophysical techniques for initial screening, followed by high-resolution structural methods for validation and elaboration.[14][15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation s1 Fragment Library (Containing the target fragment) s2 Primary Screen (e.g., SPR, DSF/TSA) s1->s2 s3 Hit List (Weak Binders) s2->s3 Identify binders s4 Orthogonal Screen (e.g., NMR, ITC) s3->s4 s5 X-ray Crystallography (Co-crystallization or Soaking) s4->s5 Confirm binding s6 Validated Hit Structure (Binding Mode Confirmed) s5->s6 Elucidate 3D pose s7 Structure-Based Design (SAR via Chemistry) s6->s7 s8 Lead Optimization (Improve Potency & Properties) s7->s8 Iterative cycles s9 Lead Candidate s8->s9

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols

The following protocols are provided as templates and should be optimized for the specific protein target and instrumentation available.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[3][16] It measures changes in the refractive index at a sensor chip surface where the target protein is immobilized.

Objective: To identify fragments from a library that bind to a target protein and to estimate their dissociation constant (K D ).

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Target protein (≥95% purity), 50-100 µg

  • This compound and other library fragments, prepared as 100 mM stocks in DMSO.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine Coupling Kit: EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1 M, pH 8.5)

  • Regeneration Solution (target-dependent, e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • System Preparation:

    • Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.

    • Perform a system normalization and prime with fresh buffer.

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes. This creates reactive esters on the carboxymethylated dextran surface.

    • Inject the target protein (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface. Aim for an immobilization level of 8,000-12,000 Response Units (RU). The acidic pH of the buffer promotes electrostatic pre-concentration of the protein on the negatively charged surface.

    • Deactivate any remaining active esters by injecting Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into Running Buffer. A typical primary screen concentration is 100-200 µM. The final DMSO concentration should be kept constant across all samples (e.g., 1-2%) and matched in the Running Buffer to minimize solvent mismatch effects.

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).

    • After each cycle, inject the Regeneration Solution if necessary to remove any tightly bound fragment and ensure the surface is ready for the next injection.

    • A positive "hit" is identified by a response signal in the target flow cell that is significantly above the reference cell signal and background noise.

  • Hit Characterization (Dose-Response):

    • For confirmed hits like this compound, perform a dose-response experiment.

    • Prepare a series of dilutions (e.g., 500 µM down to 1 µM) in Running Buffer.

    • Inject each concentration and record the binding response at equilibrium.

    • Plot the equilibrium response against fragment concentration and fit the data to a steady-state affinity model to determine the K D .

Protocol 2: Hit Validation via X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by revealing its precise 3D binding mode.[17][18] This structural information is indispensable for guiding subsequent chemistry efforts.[19] The bromine atom in our fragment is a powerful tool in this phase.

Anomalous_Scattering cluster_0 Standard Diffraction cluster_1 Anomalous Scattering (with Bromine) node1 X-ray Beam (Any Wavelength) node2 Crystal (Protein + Fragment) node1->node2 node3 Diffraction Pattern node2->node3 node4 Electron Density Map (May be ambiguous for weak binders) node3->node4 node5 Tunable X-ray Beam (Set to Bromine absorption edge) node6 Crystal (Protein + Brominated Fragment) node5->node6 node7 Anomalous Signal (Friedel pair differences) node6->node7 node8 Anomalous Difference Map (Shows ONLY Bromine positions) node7->node8

Caption: Advantage of anomalous scattering from brominated fragments.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein, grown to a suitable size (50-200 µm).

  • This compound stock solution (100 mM in DMSO).

  • Mother Liquor (the solution in which the crystals were grown).

  • Cryoprotectant solution (e.g., Mother Liquor supplemented with 20-30% glycerol or ethylene glycol).

  • Cryo-loops, magnetic wands, and liquid nitrogen for crystal handling.

  • Access to a synchrotron beamline with a tunable wavelength.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock to the cryoprotectant solution to a final concentration of 1-10 mM. The high concentration is necessary to drive the binding of a weak-affinity fragment.

    • Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and may require optimization.

  • Crystal Harvesting and Cryo-cooling:

    • After soaking, swiftly pick up the crystal using the cryo-loop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as vitrification, prevents the formation of damaging ice crystals.

    • Store the frozen crystal in a cryo-cane for transport to the synchrotron.

  • X-ray Diffraction Data Collection:

    • At the synchrotron, mount the frozen crystal on the goniometer in the cryo-stream.

    • Crucial Step: Tune the X-ray beam energy to the absorption edge of bromine (~0.92 Å or 13.47 keV) to maximize the anomalous signal.

    • Collect a full diffraction dataset (typically 180-360° of rotation). The data collection software should be configured to measure the anomalous differences between Friedel pairs (reflections at h,k,l and -h,-k,-l).

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or HKL2000.

    • If a native protein structure is available, solve the structure by molecular replacement.

    • Calculate an anomalous difference Fourier map. This map will show strong positive peaks corresponding only to the positions of the bromine atoms, providing an unambiguous anchor point for building the rest of the fragment into the electron density map.[8]

    • Model the this compound fragment into the electron density, guided by the anomalous peak.

    • Perform iterative cycles of model building and refinement until the structure converges with good R-factors and geometry.

From Hit to Lead: Structure-Guided Optimization

The high-resolution crystal structure of the protein-fragment complex is the blueprint for lead generation. Analysis of the binding site reveals which vectors on the fragment are pointing towards solvent-exposed regions and which are adjacent to unfilled hydrophobic or polar pockets.

Caption: Potential growth vectors for SAR on the pyrazolopyridine core.

With the fragment anchored by key interactions, medicinal chemists can systematically synthesize new analogues by:

  • Fragment Growing: Extending the molecule from one of its vectors to engage with a nearby pocket. For example, replacing the bromine at C4 via a Suzuki coupling to add a phenyl group that could pick up a new hydrophobic interaction.[20]

  • Fragment Linking: If a second fragment is found to bind in a proximal site, the two can be chemically linked to create a larger, higher-affinity molecule.[10]

This structure-guided evolution is a hallmark of FBDD, enabling a more rational and efficient path to potent, selective, and drug-like lead compounds compared to traditional high-throughput screening.[18][21]

References

Application Notes and Protocols for Developing Novel Assays Using 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in signal transduction pathways, particularly protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of novel biochemical assays using 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . We present detailed protocols for two robust, high-throughput screening (HTS) compatible assay formats: a Fluorescence Polarization (FP) competitive binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase inhibition assay. The methodologies are explained with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Scientific Rationale

This compound belongs to the pyrazolopyridine class of heterocyclic compounds, which are structurally analogous to purines.[2][3] This structural similarity allows them to function as competitive inhibitors for enzymes that bind purine-based substrates, such as ATP-binding proteins like kinases.[1][4] The bromine atom at the 4-position provides a versatile chemical handle for further modification, such as the introduction of fluorophores or linkers, making it an excellent starting point for the development of chemical probes and assay reagents.

This guide will use the hypothetical context of developing inhibitors against a protein kinase, "Kinase-X," a common target class for pyrazolopyridine derivatives.[1][5] We will explore how to leverage the properties of this compound to create powerful screening assays.

Assay Platform 1: Fluorescence Polarization (FP) Competitive Binding Assay

Principle of the Assay

Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution.[6][7] The principle is based on the differential rotation of a small fluorescent molecule (a "tracer") when it is free in solution versus when it is bound to a much larger molecule (e.g., a protein).[8]

  • Free Tracer: A small fluorescently-labeled molecule tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized.

  • Bound Tracer: When the tracer binds to a large protein, its tumbling is significantly slowed. Upon excitation with polarized light, the emitted light remains highly polarized.

A competitive FP assay measures the ability of a test compound (e.g., this compound) to displace a fluorescent tracer from the protein's binding pocket. A decrease in polarization indicates successful displacement.

Workflow for FP Assay Development

The following diagram illustrates the logical workflow for establishing a robust FP competitive binding assay.

FP_Workflow cluster_prep Phase 1: Reagent Preparation & Optimization cluster_assay Phase 2: Assay Validation & Screening Tracer_Prep Synthesize Fluorescent Tracer (e.g., Bodipy-Pyrazolopyridine) Protein_Prep Express & Purify Kinase-X Protein Tracer_Opt Determine Optimal Tracer Concentration Tracer_Prep->Tracer_Opt Protein_Opt Titrate Kinase-X to Determine Kd Protein_Prep->Protein_Opt Z_Factor Perform Z' Factor Determination Tracer_Opt->Z_Factor Protein_Opt->Z_Factor Compound_Screen Screen Test Compound (this compound) Z_Factor->Compound_Screen IC50_Det Generate IC50 Curves for Hit Compounds Compound_Screen->IC50_Det TRFRET_Principle cluster_no_inhibition A) Kinase Activity (No Inhibitor) cluster_inhibition B) Kinase Inhibition Kinase Kinase-X pSubstrate Biotin-Substrate-P ATP ATP ADP ADP Substrate Biotin-Substrate Tb_Ab Tb-Anti-P-Ab (Donor) pSubstrate->Tb_Ab binds SA_Acceptor SA-Acceptor pSubstrate->SA_Acceptor binds Tb_Ab->SA_Acceptor Energy Transfer Emission FRET Signal (e.g., 665 nm) SA_Acceptor->Emission Excitation Excitation (340 nm) Excitation->Tb_Ab Kinase_I Kinase-X Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Inhibitor Inhibitor Inhibitor->Kinase_I blocks Tb_Ab_I Tb-Anti-P-Ab (Donor) No_Emission No FRET Signal Tb_Ab_I->No_Emission SA_Acceptor_I SA-Acceptor Excitation_I Excitation (340 nm) Excitation_I->Tb_Ab_I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1032943-41-1).[1] This pyrazolopyridine derivative is a valuable heterocyclic building block in medicinal chemistry and fragment-based drug discovery, prized for its structural similarity to purines which allows it to interact with a variety of biological targets.[2] Achieving a high yield of this specific regioisomer, however, can be challenging due to potential pitfalls in regioselectivity during the core synthesis, N-methylation, and bromination steps.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization. We will explore common issues, provide evidence-based solutions, and equip you with the knowledge to confidently improve your synthetic outcomes.

Proposed Synthetic Strategy: A Three-Stage Approach

A robust and common strategy for accessing the target molecule involves a three-stage process. This approach allows for clear checkpoints and simplifies the isolation and purification of intermediates, which is critical for maximizing the overall yield.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Regioselective N-Methylation cluster_2 Stage 3: Electrophilic Bromination A Substituted Pyridine (e.g., 2-Amino-3-nitropicoline) B 1H-Pyrazolo[3,4-c]pyridine (via Cyclization) A->B Reagents: NaNO₂, Ac₂O, then NaOMe/MeOH C 1-Methyl-1H-pyrazolo[3,4-c]pyridine B->C Reagents: MeI or (MeO)₂SO₂, Base (e.g., NaH) D This compound (Final Product) C->D Reagents: NBS or DBDMH, Solvent (e.g., ACN, HFIP)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Optimization

This section addresses specific issues you may encounter during synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Stage 1: Issues in 1H-Pyrazolo[3,4-c]pyridine Core Formation

Q: My initial cyclization reaction to form the pyrazolopyridine core has a very low yield. What are the common causes?

A: Low yields in this stage typically stem from three areas: starting material quality, incomplete reaction, or side product formation.

  • Causality: The cyclization, often a variation of the Huisgen or a related reaction, is sensitive to reaction conditions. For instance, when starting from an aminopyridine, the diazotization and subsequent intramolecular cyclization must be carefully controlled.[2] Incomplete diazotization or decomposition of the diazonium intermediate before cyclization are common failure points.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your substituted pyridine precursor is pure and dry. Impurities can interfere with the diazotization step.

    • Temperature Control: The initial diazotization step (e.g., with NaNO₂) is often performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt. After its formation, a controlled increase in temperature is required for the cyclization. Monitor the internal reaction temperature closely.[3]

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to degradation and the formation of tar-like side products.

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents like DCE (1,2-dichloroethane) have been shown to improve scalability and ease of isolation for related scaffolds.[2]

Stage 2: Challenges in N-Methylation

Q: My N-methylation is not regioselective. I'm getting a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. How can I improve this?

A: This is one of the most common challenges in pyrazole chemistry.[4] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to mixtures of regioisomers upon alkylation.[5]

  • Causality & Strategy: The regiochemical outcome is a delicate balance of steric and electronic effects, which can be influenced by the choice of base, solvent, and methylating agent. The most reliable method to ensure N1 selectivity is often to use a protecting group strategy, though direct methylation can be optimized.

  • Troubleshooting & Optimization:

    • Steric Hindrance: If the C7 position of your pyrazolopyridine core is substituted, this can sterically direct methylation towards the N1 position.

    • Protecting Groups: A more robust method involves the selective protection of one nitrogen. For instance, groups like SEM (2-(trimethylsilyl)ethoxymethyl) can be directed to the N1 or N2 position, followed by methylation of the remaining nitrogen and subsequent deprotection.[2][6]

    • Choice of Base and Methylating Agent: Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (like DMF or THF) generates the pyrazolide anion. The subsequent reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate) can still yield mixtures. Experimenting with different counterions (e.g., using KHMDS or LiHMDS as the base) can sometimes alter the N1/N2 ratio.

    • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations, a principle that can be explored in N-alkylation as well.[5]

    • Purification: If a mixture is unavoidable, the regioisomers can often be separated using column chromatography. Reverse-phase chromatography may be necessary if the isomers have very similar polarities on normal phase silica.[7]

G cluster_0 Reaction Pathways start Pyrazolo[3,4-c]pyridine Anion N1 Attack at N1 (Desired) start->N1 Path A N2 Attack at N2 (Undesired) start->N2 Path B end1 1-Methyl Isomer N1->end1 end2 2-Methyl Isomer N2->end2

Caption: Competing pathways in N-methylation.

Stage 3: Optimizing the Bromination Step

Q: The bromination is giving a low yield and multiple products, including what appears to be a di-brominated species. How can I improve selectivity for the C4 position?

A: Electrophilic bromination of electron-rich heterocyclic systems can be aggressive, leading to over-bromination or side reactions if not properly controlled.[8][9]

  • Causality: The pyrazolopyridine ring is activated towards electrophilic substitution. The use of harsh brominating agents like elemental bromine (Br₂) can lead to poor selectivity and the formation of hard-to-separate di-bromo isomers.[8] Milder, more controlled sources of electrophilic bromine are preferred.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Switch from Br₂ to N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These reagents provide a slow, controlled release of electrophilic bromine, significantly enhancing selectivity.[8]

    • Stoichiometry is Key: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS) to favor mono-bromination. Using a large excess is a primary cause of over-bromination.

    • Solvent and Temperature: Perform the reaction in an appropriate solvent. Acetonitrile (MeCN) is a common choice. Some challenging brominations benefit from solvents like hexafluoroisopropanol (HFIP), which can activate the brominating agent while stabilizing intermediates.[10][11] Running the reaction at room temperature or slightly below can also help minimize side reactions.

    • Radical Scavengers: If you suspect radical side reactions (e.g., bromination at a methyl group), adding a radical scavenger like butylated hydroxytoluene (BHT) can sometimes improve the yield of the desired electrophilic substitution product.[11]

    • Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into di-brominated species.

Frequently Asked Questions (FAQs)

Q: What is the most critical step for maximizing the overall yield?

A: While every step is important, achieving high regioselectivity during the N-methylation (Stage 2) is often the most critical factor. Failure to control this step results in an isomeric mixture that can be challenging and wasteful to separate, directly impacting the maximum possible yield of the final product.

Q: Are there alternative synthetic routes I should consider?

A: Yes. An alternative approach is to start with a pre-functionalized pyridine that already contains the bromine atom. For example, starting with a 2-amino-4-bromo-3-nitropyridine derivative would allow you to form the pyrazole ring last. This can sometimes circumvent issues with bromination selectivity on the final heterocyclic core. Another strategy involves late-stage functionalization using directed metalation followed by reaction with an electrophilic bromine source.[6]

Q: What analytical techniques are essential for monitoring and characterization?

A:

  • Thin-Layer Chromatography (TLC): Essential for routine monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the mass of intermediates and products, helping to identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Absolutely critical for unambiguous structure confirmation of the final product and, crucially, for differentiating between the N1 and N2-methyl regioisomers. NOESY experiments can show spatial proximity between the N-methyl group and protons on the pyridine ring, confirming the N1 substitution.[12]

Q: What are the key safety precautions when handling brominating agents?

A: Brominating agents like NBS and DBDMH are corrosive, toxic, and strong oxidizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin.

Key Experimental Protocols

The following are generalized, illustrative protocols. Researchers must adapt them based on their specific starting materials and laboratory conditions.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridine (Illustrative)
  • Deprotonation: To a stirred suspension of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Bromination of 1-Methyl-1H-pyrazolo[3,4-c]pyridine (Illustrative)
  • Dissolution: Dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Protect the reaction from light to minimize radical side reactions. Monitor the consumption of starting material by TLC/LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Data Summary for Optimization

ParameterStandard ConditionOptimization StrategyExpected Outcome / Rationale
N-Methylation MeI, NaH, DMFUse of protecting groups (e.g., SEM)Increases N1-regioselectivity significantly, but adds two steps to the sequence.[2][6]
Screen bases (KHMDS, LiHMDS)May alter the N1/N2 ratio by changing the cation association with the pyrazolide anion.
Bromination Br₂ in AcOHNBS or DBDMH in MeCNImproves selectivity for mono-bromination by providing a controlled release of Br⁺.[8]
1.5 eq Brominating Agent1.0-1.1 eq Brominating AgentMinimizes the formation of di-brominated side products.
Room Temperature0 °C to Room TemperatureLower temperature can increase selectivity and reduce the rate of side reactions.
MeCNHFIPHFIP can activate the halogenating agent, potentially increasing reaction rate and yield in difficult cases.[11]

References

Technical Support Center: Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this powerful C-C bond-forming reaction. The insights provided herein are grounded in established mechanistic principles and field-proven strategies to help you achieve optimal results in your synthetic endeavors.

I. Understanding the Substrate: this compound

The successful Suzuki coupling of this compound is often complicated by the inherent electronic properties of the heterocyclic system. The presence of multiple nitrogen atoms renders the pyridine ring electron-deficient, which can influence the reactivity of the C-Br bond and the stability of the palladium catalyst. Furthermore, the pyrazole nitrogen can act as a potential ligand for the palladium center, leading to catalyst inhibition. A thorough understanding of these factors is paramount for effective troubleshooting.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active catalytic species in a Suzuki coupling is a Pd(0) complex.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. The electron-deficient nature of the pyrazolopyridine substrate can sometimes hinder this reduction.

    • Troubleshooting Steps:

      • Switch to a Pd(0) Precatalyst: Consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄.[2]

      • Employ Precatalysts Designed for Challenging Substrates: Modern palladacycle precatalysts, like the Buchwald G2 or G3 precatalysts, are designed to readily form the active Pd(0) species and are often more effective for heteroaromatic couplings.[3][4]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For electron-deficient heteroaromatic halides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Troubleshooting Steps:

      • Utilize Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines are known to be highly effective for coupling challenging substrates.[2][5] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting steps of the reaction.

      • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and can exhibit high catalytic activity, particularly with electron-deficient substrates.[2]

  • Inadequate Base: The base is critical for activating the boronic acid or boronate ester in the transmetalation step.[6][7] The choice and quality of the base can significantly impact the reaction outcome.

    • Troubleshooting Steps:

      • Screen Different Bases: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[8]

      • Ensure Anhydrous and Finely Ground Base: Water can lead to side reactions, and a finely powdered base ensures better solubility and reactivity.[8]

Question 2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can this be minimized?

Answer:

Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling process.[1]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][8]

    • Troubleshooting Steps:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[8]

      • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.

  • Sub-optimal Reaction Conditions: The choice of catalyst and reaction parameters can influence the relative rates of cross-coupling versus homocoupling.

    • Troubleshooting Steps:

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the presence of Pd(II) species that drive homocoupling.

      • Optimize Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can favor homocoupling.[8]

Question 3: My primary side reaction is protodeboronation of the boronic acid. What steps can I take to prevent this?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant decomposition pathway for boronic acids, especially under basic aqueous conditions.[9][10]

Potential Causes & Solutions:

  • Presence of Water: Water is often the proton source for this side reaction.[11]

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Employ anhydrous solvents and ensure the base is thoroughly dried.[8]

      • Switch to Boronate Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[11][12] They can be used as a direct replacement in the reaction.

      • Consider Potassium Trifluoroborate Salts: These are crystalline, air-stable solids that can be more resistant to protodeboronation.[13]

  • Base-Catalyzed Decomposition: The base required for the Suzuki coupling can also promote protodeboronation.[9]

    • Troubleshooting Steps:

      • Use Milder Bases: If compatible with the reaction, consider using a weaker base like KF.[6]

      • Optimize Base Equivalents: Use the minimum amount of base necessary to achieve efficient coupling.

Question 4: The reaction works, but the yield is consistently low, and purification is difficult due to multiple byproducts. How can I improve the reaction's efficiency and selectivity?

Answer:

Low yields and complex product mixtures often point to a combination of the issues mentioned above, as well as sub-optimal reaction parameters. A systematic optimization approach is recommended.

Optimization Workflow:

G Start Low Yield / Poor Selectivity ScreenLigand Screen Ligands (e.g., SPhos, XPhos, NHCs) Start->ScreenLigand 1. Catalyst System ScreenBase Screen Bases (K3PO4, Cs2CO3, KF) ScreenLigand->ScreenBase 2. Base ScreenSolvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) ScreenBase->ScreenSolvent 3. Solvent OptimizeTemp Optimize Temperature (e.g., 80-110 °C) ScreenSolvent->OptimizeTemp 4. Temperature CheckReagents Verify Reagent Quality (Anhydrous, Pure) OptimizeTemp->CheckReagents 5. Reagent Quality Optimized Optimized Conditions High Yield & Selectivity CheckReagents->Optimized

Detailed Optimization Parameters:

ParameterInitial RecommendationOptimization StrategyRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Switch to a palladacycle precatalyst (e.g., XPhos Pd G3)Precatalysts often provide more consistent results and higher activity for challenging substrates.[3]
Ligand PPh₃Screen bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)These ligands promote the key steps of the catalytic cycle for electron-deficient heterocycles.[2][5]
Base K₂CO₃ (2-3 eq.)Screen K₃PO₄, Cs₂CO₃ (2-3 eq.)Stronger, non-hydroxide bases are often more effective and can minimize side reactions.[8]
Solvent Dioxane/H₂O (e.g., 10:1)Screen Toluene/H₂O, 2-MeTHF/H₂O, or anhydrous systems (e.g., DME with K₃PO₄)Solvent polarity can influence reaction rates and selectivity.[14][15] Anhydrous conditions can mitigate protodeboronation.[16]
Temperature 80-100 °CIncrementally increase temperature (e.g., up to 110 °C)Higher temperatures can overcome activation barriers but may also lead to decomposition. Careful optimization is key.[17]
Boron Source Boronic AcidSwitch to the corresponding pinacol boronate ester or potassium trifluoroborate saltThese reagents offer enhanced stability and can reduce side reactions like protodeboronation.[12][13]

III. Experimental Protocols

General Protocol for Suzuki Coupling of this compound:

This protocol serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid or boronate ester (1.2 mmol, 1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq., finely ground and dried)

  • Solvent (e.g., 1,4-Dioxane/water, 10:1 mixture, 5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, arylboronic acid/ester, palladium precatalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G Reagents Reagents: - this compound - Boronic Acid/Ester - Base OxAdd OxAdd Product Product: Coupled Product RedElim RedElim

IV. References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. 2

  • Benchchem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. 12

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. 3

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 18

  • Benchchem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. 11

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. 9

  • National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. 13

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 14

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 19

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 15

  • CovaSyn. Optimizing Suzuki Coupling Reactions. 17

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. 4

  • Organic Chemistry Portal. Suzuki Coupling. 6

  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. 10

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 5

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 1

  • Benchchem. comparative study of different bases in Suzuki-Miyaura coupling reactions. 7

  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. 8

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. 16

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives. This class of compounds, while valuable in medicinal chemistry and fragment-based drug discovery, presents unique purification challenges.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of this compound derivatives.

Q1: What are the most common impurities I should anticipate in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, for pyrazolo[3,4-c]pyridine scaffolds, common impurities typically include:

  • Unreacted Starting Materials: Precursors such as substituted hydrazines or pyridine derivatives may persist if the reaction does not go to completion.[2][3]

  • Regioisomers: A significant challenge in pyrazole synthesis is the potential formation of constitutional isomers, such as N-1 vs. N-2 alkylated products.[1] These isomers often have very similar polarities, making them difficult to separate.

  • Side-Reaction Products: Depending on the reagents used, side-products from debromination, hydrolysis of functional groups, or over-alkylation can occur.

  • Residual Catalysts and Reagents: If using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the core, residual palladium and ligands can contaminate the product.[1][4]

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities, often resulting from degradation or high molecular weight by-products, can typically be addressed during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal.[5] The charcoal adsorbs the colored impurities. The mixture is then hot filtered to remove the charcoal before allowing the solution to cool and crystallize.[5]

Causality: Activated charcoal has a high surface area and porous structure, allowing it to adsorb large, conjugated molecules that are often responsible for color. However, use it sparingly, as it can also adsorb your desired product, leading to a lower yield.[5]

Q3: My primary challenge is separating constitutional isomers. What are the best strategies?

A3: Separating constitutional isomers is a common and significant hurdle. Since isomers have the same mass and often similar polarities, their separation requires high-resolution techniques.

  • Chromatography Optimization: Standard silica gel chromatography may not be sufficient. You may need to screen various stationary and mobile phases.

    • Stationary Phase: Consider using different types of silica (e.g., smaller particle size for higher resolution) or alternative stationary phases like alumina or reversed-phase C18 silica.[6]

    • Mobile Phase: A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve separation.[7] Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a trace of triethylamine for basic compounds) can modify selectivity.

  • Fractional Recrystallization: This technique can be effective if the isomers have sufficiently different solubilities in a specific solvent system.[5] It involves a series of recrystallization steps to progressively enrich one isomer. This method is often iterative and may require significant material.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly on a reversed-phase column (e.g., C18), is often the most effective method due to its superior resolving power.[6]

Q4: What are the best practices for setting up flash column chromatography for these compounds?

A4: Flash column chromatography is the workhorse for purifying these derivatives. Success hinges on proper setup and solvent selection.

  • Solvent System Selection: First, use Thin-Layer Chromatography (TLC) to find an appropriate solvent system. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: A well-packed column is critical. Create a slurry of silica gel in your least polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[7] After drying, this "dry loading" method typically yields sharper bands and better separation than loading the sample as a liquid.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (gradient elution).[7] Collect small fractions and analyze them by TLC to identify which ones contain the pure product.[7]

Q5: Can I use recrystallization, and what are good starting solvents?

A5: Yes, recrystallization is an excellent method for final purification, especially for removing minor impurities from an already enriched product. The key is finding a solvent that dissolves your compound well when hot but poorly when cold.[5]

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, acetone, and acetonitrile are common choices for compounds of intermediate polarity.[5]

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly adding a "poor" solvent (e.g., water or hexane) until turbidity persists.[5] Then, allow the solution to cool slowly. Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation on Silica Gel Column 1. Inappropriate solvent system (too polar or not polar enough). 2. Column overloading. 3. Co-elution of isomers or closely related impurities.1. Re-optimize the mobile phase using TLC. Aim for a ΔRf > 0.1. 2. Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Switch to a higher-resolution technique like preparative HPLC or try a different stationary phase (e.g., reversed-phase C18).[6]
Product Does Not Crystallize 1. Solution is not supersaturated (too much solvent used). 2. Presence of impurities inhibiting crystal formation. 3. Cooling too rapidly.1. Boil off some of the solvent to concentrate the solution. 2. Try adding a seed crystal of pure product. If none is available, gently scratch the inside of the flask with a glass rod at the solution's surface.[5] 3. Allow the solution to cool slowly to room temperature before moving to an ice bath.[5]
Low Yield After Recrystallization 1. Too much hot solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[5] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] 3. Use a pre-warmed funnel and flask for the hot filtration step to prevent the product from crashing out.[5]
Streaking on TLC Plate 1. The compound is highly polar and interacting strongly with the silica. 2. The sample is too concentrated. 3. The compound is acidic or basic.1. Add a small amount of a polar solvent like methanol to your eluent. 2. Dilute your sample before spotting it on the TLC plate. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Visualization of Key Processes

Diagrams can help clarify complex workflows and concepts. The following are rendered using DOT language.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Concentrate Concentration (Rotovap) Workup->Concentrate TLC TLC Analysis Concentrate->TLC Decision Purity Check TLC->Decision Column Flash Column Chromatography Decision->Column Impure Final_TLC Final Purity Analysis (TLC, HPLC, NMR) Decision->Final_TLC Appears Pure Recrystal Recrystallization Column->Recrystal Partially Pure Recrystal->Final_TLC Pure Pure Product Final_TLC->Pure

Caption: A typical purification workflow for synthetic products.

G Troubleshooting Purification Issues Start Crude Product After Workup TLC Run TLC in various eluents Start->TLC Separation Good separation on TLC? TLC->Separation Column Proceed with Flash Column Chromatography Separation->Column Yes NoSep Poor or No Separation Separation->NoSep No ChangeEluent Optimize Mobile Phase (gradient, additives) NoSep->ChangeEluent ChangePhase Try Different Stationary Phase (Reversed-Phase, Alumina) NoSep->ChangePhase PrepHPLC Consider Preparative HPLC NoSep->PrepHPLC ChangeEluent->TLC ChangePhase->TLC

Caption: A decision tree for troubleshooting poor separation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography[7]

This protocol provides a general procedure for purifying a this compound derivative.

  • Preparation of the Stationary Phase:

    • Select a column of appropriate size for the amount of crude material (e.g., a 40g silica column for 0.4-4g of crude material).

    • Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column.

    • Begin elution with the initial, low-polarity mobile phase. If a gradient is required, slowly and systematically increase the proportion of the more polar solvent.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization[5]

This protocol is ideal for a final polishing step after chromatography.

  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of different solvents to each tube and observe solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[5]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

    • Allow the crystals to dry completely, either on the filter paper or in a desiccator.

Protocol 3: Purity Assessment by RP-HPLC[6]

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.

  • Instrumentation and Conditions (Hypothetical Method):

    • HPLC System: A standard system with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often best for separating a range of impurities.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Use a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) of your compound. A photodiode array (PDA) detector is ideal for monitoring a wide range.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a small sample of your purified compound (e.g., 1 mg).

    • Dissolve it in a suitable diluent (e.g., 1 mL of Acetonitrile/Water 1:1) to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[6]

  • Data Analysis:

    • Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • A pure compound should exhibit a single, sharp, symmetrical peak. The presence of other peaks indicates impurities.

References

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. This molecule is a valuable heterocyclic scaffold, frequently utilized in fragment-based drug discovery due to its structural similarities to purine.[1] However, its synthesis is not without challenges, often leading to a mixture of isomers and other side products that can complicate purification and downstream applications.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based troubleshooting for the common side reactions encountered during the synthesis, ensuring higher yields, better purity, and reproducible results.

Section 1: Overview of Synthetic Pathways

The target molecule, this compound, can be synthesized via two primary routes, each with its own set of potential side reactions.

  • Route A: N-Methylation. This route begins with the bromination of the parent heterocycle, 1H-pyrazolo[3,4-c]pyridine, followed by N-methylation. The key challenge here is controlling the regioselectivity of the methylation step.

  • Route B: C-Bromination. This route involves the initial N-methylation of 1H-pyrazolo[3,4-c]pyridine, followed by electrophilic bromination. The main hurdle in this path is achieving regioselective bromination at the C4 position.

The choice of route often depends on the availability of starting materials and the scalability of the reactions. This guide will address the critical side reactions pertinent to both pathways.

Synthetic_Pathways cluster_A Route A: N-Methylation Last cluster_B Route B: C-Bromination Last Start_A 1H-Pyrazolo[3,4-c]pyridine Intermediate_A 4-Bromo-1H-pyrazolo[3,4-c]pyridine Start_A->Intermediate_A Bromination Start_B 1H-Pyrazolo[3,4-c]pyridine Intermediate_B 1-Methyl-1H-pyrazolo[3,4-c]pyridine Start_B->Intermediate_B N-Methylation Product 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Intermediate_A->Product N-Methylation (e.g., MeI, NaH) Side_Product_A Side Product: 4-Bromo-2-methyl-2H isomer Intermediate_A->Side_Product_A N-Methylation (Undesired N2 attack) Intermediate_B->Product C-Bromination (e.g., NBS) Side_Product_B Side Product: Other Bromo-isomers (e.g., C3, C7) Intermediate_B->Side_Product_B C-Bromination (Poor regioselectivity)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

FAQ 1: My N-methylation of 4-Bromo-1H-pyrazolo[3,4-c]pyridine produced a mixture of two isomers. How can I synthesize the N1-methyl product selectively?

Problem: You have isolated a mixture of this compound (the desired N1 isomer) and 4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine (the undesired N2 isomer).

Root Cause Analysis: The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The formation of N1 and N2 isomers is a well-documented challenge in the functionalization of pyrazolopyridines.[2][3]

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-product can sometimes be formed under kinetic control (milder conditions, shorter reaction times).[4][5] Calculations have shown the greater stability of the 1H-tautomer in related systems.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N1/N2 ratio. Strong bases like sodium hydride (NaH) deprotonate the pyrazole nitrogen, creating an anion. The subsequent attack by the electrophile (e.g., methyl iodide) can occur at either nitrogen.

Solution & Optimization: To favor the formation of the desired N1-methyl isomer, you should use conditions that allow the reaction to reach thermodynamic equilibrium.

ParameterRecommendation for N1-SelectivityRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that fully deprotonates the pyrazole NH, allowing the reaction to proceed towards the more stable product.
Solvent Anhydrous DMF or THFPolar aprotic solvents that are suitable for reactions involving NaH.
Temperature 0 °C to Room TemperatureStart the deprotonation at 0 °C to control the initial reaction rate, then allow it to warm to room temperature to ensure the reaction goes to completion.
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Longer reaction times can favor the formation of the more stable N1 isomer.[2]

Recommended Protocol: See Section 3, Protocol A for a detailed experimental procedure.

Analytical Differentiation: The N1 and N2 isomers can be distinguished using ¹H NMR spectroscopy. The chemical shifts of the protons on the pyrazolo[3,4-c]pyridine core, particularly the proton at C7, will differ significantly between the two isomers. 2D NMR techniques like NOESY can also be used to confirm the structure by observing through-space correlations between the N-methyl protons and nearby ring protons.

FAQ 2: My bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine is not selective and yields multiple bromo-isomers. How do I achieve bromination specifically at the C4 position?

Problem: Your reaction yields a mixture of the desired 4-bromo product along with other isomers, likely brominated at the C3 or C7 positions.

Root Cause Analysis: Electrophilic aromatic substitution on the pyrazolo[3,4-c]pyridine ring is directed by the combined electronic effects of both the pyridine and pyrazole rings.[6]

  • Pyridine Ring: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C5 and C7 positions (ortho and para to the nitrogen).

  • Pyrazole Ring: The pyrazole ring is generally electron-rich and susceptible to electrophilic attack.[7] The C3 position is a common site for electrophilic substitution in pyrazoles.[7]

  • Combined Effect: The interplay of these effects makes achieving high regioselectivity challenging. The C4 position is activated by the pyrazole's N1 but is also adjacent to the deactivating pyridine nitrogen, requiring carefully controlled conditions for selective substitution.

Solution & Optimization: To enhance selectivity for the C4 position, the choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is often the reagent of choice for regioselective brominations of electron-rich heterocycles as it provides a low concentration of electrophilic bromine.[8]

Caption: Troubleshooting bromination regioselectivity.

Recommended Protocol: See Section 3, Protocol B for a detailed experimental procedure using NBS in acetonitrile.

FAQ 3: My mass spectrum shows a peak corresponding to a di-brominated product. How can I prevent this over-bromination?

Problem: You are observing a significant amount of a di-bromo impurity alongside your desired mono-bromo product.

Root Cause Analysis: This side reaction is straightforwardly caused by an excess of the brominating agent or by allowing the reaction to proceed for too long after the starting material has been consumed. The mono-brominated product is still an electron-rich heterocycle and can undergo a second electrophilic substitution if a sufficient concentration of the brominating agent is present.

Solution & Optimization:

  • Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. It is often advisable to use slightly less than one equivalent (e.g., 0.95 to 1.0 equivalents of NBS) to ensure all of it is consumed, preventing over-bromination.

  • Careful Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is no longer visible.

  • Controlled Addition: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a syringe pump over a period of time. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

FAQ 4: The reaction turned into a dark tar, and my yield is extremely low. What could be causing this degradation?

Problem: The reaction mixture has decomposed, resulting in a low yield of unidentifiable, often polymeric, material.

Root Cause Analysis: Pyrazolopyridine systems, while aromatic, can be sensitive to certain harsh conditions.

  • Strong Acids: Strongly acidic conditions (e.g., oleum, concentrated H₂SO₄), sometimes used in older bromination protocols for deactivated rings, can cause charring and degradation of this heterocyclic core.

  • High Temperatures: Prolonged heating, especially in the presence of reactive reagents, can lead to decomposition.

  • Ring-Opening: While less common for this specific system under standard bromination conditions, some pyrazolopyridines are known to undergo ring-opening reactions in the presence of certain halogenating agents and solvents.[9]

Solution & Optimization:

  • Use Mild Conditions: Opt for neutral or near-neutral reaction conditions. The use of NBS in acetonitrile or DMF at room temperature is generally mild enough to avoid degradation.

  • Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath during reagent addition to dissipate heat.

  • Inert Atmosphere: While not always strictly necessary for bromination with NBS, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to decomposition, especially if the reaction is run for an extended period.

Section 3: Recommended Experimental Protocols

Protocol A: Selective N1-Methylation of 4-Bromo-1H-pyrazolo[3,4-c]pyridine

This protocol is optimized for the selective synthesis of the N1-methyl isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. A gas evolution (H₂) will be observed.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[10]

Protocol B: Regioselective C4-Bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine

This protocol is optimized for the selective synthesis of the C4-bromo isomer.

  • Preparation: To a round-bottom flask, dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous acetonitrile (MeCN) (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 eq.) in one portion at room temperature. Protect the flask from light by wrapping it in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to isolate the desired 4-bromo product.[11]

References

optimizing reaction parameters for 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: Functionalization of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

This guide provides in-depth troubleshooting and optimization strategies for the chemical modification of this compound, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research.

| Foundational Concepts & General Troubleshooting

Before delving into specific reaction types, it's crucial to understand the common failure points in palladium-catalyzed cross-coupling reactions involving electron-rich N-heterocycles. The pyrazolo[3,4-c]pyridine system presents unique challenges due to the potential for the nitrogen lone pairs to coordinate with the palladium center, potentially inhibiting catalytic activity.

FAQ: General Issues in Cross-Coupling

Q1: My reaction is completely black, and I have no product. What happened? A1: The formation of black precipitate is often "palladium black," an inactive, agglomerated form of Pd(0). This indicates that the palladium catalyst has fallen out of the catalytic cycle. The primary causes are:

  • Insufficient Ligand: The phosphine or N-heterocyclic carbene (NHC) ligand is essential for stabilizing the Pd(0) species and keeping it soluble.[1][2] If the ligand-to-palladium ratio is too low, or if the ligand degrades, the catalyst will crash out.

  • Oxygen Contamination: Rigorous exclusion of oxygen is non-negotiable. Pd(0) is readily oxidized to inactive Pd(II) in the presence of air, which can then lead to decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[3]

  • High Temperatures: While heat is often required, excessively high temperatures can accelerate catalyst decomposition, especially with less stable ligands.

Q2: I only recovered my starting material. Why didn't the reaction initiate? A2: Failure to initiate typically points to a problem with the first step of the catalytic cycle: oxidative addition. For this to occur, the active Pd(0) catalyst must be present and the aryl bromide must be sufficiently reactive.

  • Pre-catalyst Activation Failure: Many common catalysts, like Pd(OAc)₂ or PdCl₂(dppf), are Pd(II) sources and must be reduced in situ to the active Pd(0) state.[1][4] This reduction, often facilitated by a phosphine ligand or solvent, can fail under certain conditions. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to diagnose this issue.

  • Poor Ligand Choice: The ligand's electronic and steric properties are critical. For electron-rich heteroaryl bromides, a bulky, electron-rich ligand (e.g., a Buchwald ligand like XPhos or SPhos) is often necessary to promote the oxidative addition step.[2][3]

Workflow: Troubleshooting a Failed Cross-Coupling Reaction

This decision tree outlines a logical progression for diagnosing a failed reaction.

G start Reaction Failed (Low Yield / No Product) check_catalyst Is Pd Black visible? start->check_catalyst check_sm Starting Material Recovered? check_catalyst->check_sm No pd_black_yes YES: Catalyst Decomposition check_catalyst->pd_black_yes Yes sm_yes YES: Reaction Stalled check_sm->sm_yes Yes sm_no NO: Complex Mixture check_sm->sm_no No solution_catalyst Solution: 1. Increase Ligand:Pd Ratio 2. Improve Degassing Technique 3. Lower Reaction Temperature 4. Use a more robust pre-catalyst pd_black_yes->solution_catalyst check_oa Possible Oxidative Addition Failure sm_yes->check_oa solution_oa Solution: 1. Use bulky, e--rich ligand (XPhos, SPhos) 2. Switch to Pd(0) source (Pd(PPh3)4) 3. Increase Temperature Moderately check_oa->solution_oa check_side_reactions Possible Side Reactions (e.g., Protodeboronation, Homocoupling) sm_no->check_side_reactions solution_side_reactions Solution: 1. Change Base/Solvent System 2. Check Purity of Reagents 3. Lower Temperature 4. Use Boronic Ester (MIDA, pinacol) check_side_reactions->solution_side_reactions G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (+ HNR₂) Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂)

References

Technical Support Center: Troubleshooting Impurities in the Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. As a pivotal building block in medicinal chemistry, particularly for kinase inhibitors, ensuring its purity is paramount for the reliability and success of subsequent synthetic steps and biological assays.[1]

This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting common impurities encountered during the synthesis of this compound. We will move beyond simple procedural lists to explain the chemical causality behind impurity formation, empowering you to proactively optimize your experimental outcomes.

Section 1: Overview of a Common Synthetic Route

The most direct synthesis of this compound involves the electrophilic bromination of the corresponding 1-methyl-1H-pyrazolo[3,4-c]pyridine precursor. N-Bromosuccinimide (NBS) is a frequently used reagent for this transformation due to its ease of handling and moderate reactivity.

Synthesis_Pathway cluster_main Typical Synthetic Route SM 1-methyl-1H-pyrazolo [3,4-c]pyridine Product 4-Bromo-1-methyl-1H-pyrazolo [3,4-c]pyridine SM->Product  N-Bromosuccinimide (NBS)  Solvent (e.g., ACN, DCM)  Room Temperature

Caption: General pathway for the synthesis of the target compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis, presented in a practical question-and-answer format.

Q1: My post-reaction analysis (LC-MS/HPLC) shows a significant peak with a mass of M+78/80 relative to my product. What is this impurity and how do I prevent it?

A1: Root Cause Analysis & Identification

This signal almost certainly corresponds to a di-brominated product . The mass difference of +78/80 Da reflects the addition of a second bromine atom. Over-halogenation is a common side reaction in the synthesis of halogenated heterocycles.[2] In the case of the pyrazolopyridine core, there are other positions on both the pyrazole and pyridine rings that are susceptible to electrophilic attack, especially if the reaction is not carefully controlled.

Another, though less likely, possibility is the formation of a brominated byproduct from a competitive reaction on an aromatic solvent, if used.[2]

Troubleshooting Protocol:

  • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the elemental formula of the impurity. The isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) is highly characteristic.

  • Stoichiometry Control: The most common cause is an excess of the brominating agent.

    • Action: Reduce the equivalents of NBS to 1.0-1.05. Ensure your starting material is pure and accurately weighed.

    • Causality: Using a slight excess can drive the reaction to completion, but too much will promote the slower, secondary bromination event.

  • Temperature Management:

    • Action: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress closely by TLC or LC-MS.

    • Causality: The activation energy for the second bromination is typically higher. Lowering the temperature disfavors this higher-energy pathway relative to the desired mono-bromination.

  • Controlled Reagent Addition:

    • Action: Add the NBS solution dropwise or in portions over a period (e.g., 30-60 minutes) rather than all at once.

    • Causality: This maintains a low instantaneous concentration of the brominating agent, minimizing the chance of a second bromination event occurring on a newly formed product molecule before all the starting material has reacted.

Over_Bromination cluster_impurity Formation of Di-bromo Impurity Product 4-Bromo-1-methyl-1H-pyrazolo [3,4-c]pyridine Impurity Di-bromo Product (M+78/80) Product->Impurity Undesired Side Reaction NBS Excess NBS NBS->Impurity Troubleshooting_Workflow cluster_mass Mass Analysis cluster_actions Corrective Actions start Impurity Detected (HPLC / LC-MS) ms_check Check Mass Spec Data start->ms_check is_sm Mass = Starting Material? ms_check->is_sm is_product Mass = Product? is_sm->is_product No action_sm Increase reaction time/temp or reagent stoichiometry is_sm->action_sm Yes is_dibromo Mass = Product + 79? is_product->is_dibromo No action_isomer Likely Regioisomer. - Perform 2D NMR - Screen solvents/reagents - Use SFC for separation is_product->action_isomer Yes is_other Other Mass? is_dibromo->is_other No action_dibromo Di-bromo impurity. - Reduce NBS equivalents - Lower reaction temp - Slow reagent addition is_dibromo->action_dibromo Yes action_other Potential hydrolysis or reagent byproduct. - Check workup pH - Optimize purification is_other->action_other Yes

References

stability issues of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (Compound 1 ). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate, its reactivity and stability are critical for the successful synthesis of complex molecular targets. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges encountered during its use.

Section 1: General Stability and Handling

The inherent stability of Compound 1 is generally robust, but its reactivity profile necessitates careful handling and storage to ensure experimental reproducibility. The pyrazolopyridine core is a purine isostere, making it a valuable scaffold in medicinal chemistry, but the interplay between the electron-deficient pyridine ring and the electron-rich pyrazole ring can lead to unexpected reactivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a cool, dark, and dry place.[2][3] The manufacturer's recommendation is typically room temperature, sealed in a dry environment.[2][3] Exposure to light and moisture should be minimized. For solutions, prepare them fresh or store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-to-medium term storage.

Q2: How stable is the compound to acidic or basic conditions?

A2: The pyrazolopyridine scaffold can be sensitive to both strong acids and bases, although it is generally more stable under acidic conditions than strongly basic ones.

  • Acidic Conditions: The pyridine nitrogen can be protonated, which can modulate the reactivity of the ring system. While generally stable to mild acids (e.g., TFA for deprotection of acid-labile groups), prolonged exposure to strong, hot mineral acids should be avoided as it may lead to decomposition.[1]

  • Basic Conditions: Strong bases, especially at elevated temperatures, can pose a significant risk. They can promote side reactions such as debromination or even degradation of the heterocyclic core. When a base is required, inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., DIPEA) are generally preferred over hydroxides or alkoxides.

Q3: Is the C-Br bond stable?

A3: The carbon-bromine bond at the 4-position is the primary site of reactivity for cross-coupling reactions. While stable under normal storage, it is susceptible to cleavage under certain conditions:

  • Reductive conditions: Catalytic hydrogenation or the use of strong reducing agents can lead to hydrodebromination.

  • Strongly basic/nucleophilic conditions: As mentioned, strong bases can promote protodebromination, especially in the presence of a palladium catalyst and a proton source.

  • Photochemical conditions: While not extensively studied for this specific molecule, aryl bromides can be photolabile. It is good practice to protect reactions from direct light.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The most common application for Compound 1 is as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Success in these reactions hinges on carefully balancing catalyst activity with substrate stability.

Troubleshooting Guide: Common Issues in Cross-Coupling

Issue 1: Low or no conversion of starting material.

  • Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and inhibiting the catalytic cycle.[4] This is a common issue with nitrogen-containing heterocycles.

  • Solution:

    • Ligand Choice: Employ electron-rich, bulky phosphine ligands. Ligands like RuPhos, SPhos, and Xantphos are designed to promote oxidative addition and resist catalyst inhibition by N-heterocycles.[4][5] For Suzuki couplings, ligands like Pd(dppf)Cl₂ are often effective.[1][6]

    • Catalyst Precursor: Use pre-formed palladium precatalysts (e.g., RuPhos-Pd-G3) which are more robust and activate under milder conditions.[4]

    • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.

Issue 2: Significant formation of a debrominated byproduct.

  • Causality: Protodebromination is a common side reaction, often competing with the desired cross-coupling. It can be promoted by bases that are too strong, the presence of water or other protic sources, or a slow transmetalation step.

  • Solution:

    • Base Selection: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to stronger bases like sodium tert-butoxide (NaOtBu) for Suzuki couplings.[7]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources.

    • Reaction Temperature: Lower the reaction temperature. Often, running the reaction at 80-100°C is sufficient and minimizes decomposition pathways.

    • Additives: For Suzuki couplings that are sluggish, the addition of a copper(I) salt (e.g., CuCl) can sometimes accelerate the transmetalation step, outcompeting the debromination pathway.[1]

Recommended Reaction Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%)-Cs₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or DMAc90-120[1][5][8]
Buchwald-Hartwig Pd₂(dba)₃ (2-4%)RuPhos or SPhos (4-8%)LiHMDS or NaOtBuToluene or Dioxane80-110[4]
Sonogashira Pd(PPh₃)₄ (5%)-Et₃N / CuI (cat.)THF or DMF25-60[9]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of Compound 1 with an arylboronic acid.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0-3.0 eq.).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be a suspension.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq.), to the vial.

  • Heating: Place the vial in a preheated oil bath or heating block at 100°C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualization: Troubleshooting Workflow

G start Reaction Failed or Low Yield q1 Starting Material (SM) Recovered? start->q1 a1_yes Check Catalyst/Ligand Activity q1->a1_yes Yes a1_no Decomposition or Side Products? q1->a1_no No sub_a1 Use bulky, electron-rich ligand (e.g., RuPhos). Use precatalyst. Ensure inert atmosphere. a1_yes->sub_a1 q2 Debromination Observed? a1_no->q2 a2_yes Optimize Base and Temperature q2->a2_yes Yes a2_no Investigate Other Side Reactions q2->a2_no No sub_a2 Use milder base (Cs₂CO₃, K₃PO₄). Lower reaction temperature. Use anhydrous solvent. a2_yes->sub_a2 sub_a2_no Check for boronic acid homocoupling. Consider alternative coupling strategy. a2_no->sub_a2_no

Caption: Troubleshooting decision tree for cross-coupling reactions.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine at C4 is well-positioned for displacement by various nucleophiles.

FAQs on SNAr Reactions

Q1: Why is the C4 position reactive towards SNAr?

A1: In the pyridine ring, the positions ortho and para (C2, C4, C6) to the nitrogen are electronically deficient and thus activated for nucleophilic attack. Attack at the C4 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen, which is a highly stabilizing resonance contributor.[10][11] This stabilization lowers the activation energy for the substitution, making the reaction feasible.[11]

Q2: My SNAr reaction with an amine is giving a complex mixture. What can I do?

A2: High temperatures required for SNAr can often lead to side reactions.

  • Causality: At elevated temperatures, competitive displacement or reaction with the solvent (e.g., DMSO) can occur. Furthermore, strong nucleophiles might interact with the pyrazole ring.

  • Solution:

    • Solvent Choice: Use a polar aprotic solvent like NMP, DMAc, or DMSO. For sensitive substrates, a less reactive solvent like dioxane or toluene may be beneficial, though it may require higher temperatures or longer reaction times.

    • Temperature Control: Start at a moderate temperature (e.g., 80-100°C) and only increase if necessary. Microwave irradiation can sometimes provide rapid, localized heating that improves yields and reduces byproduct formation.[12]

    • Base: If the nucleophile is an amine, a non-nucleophilic base like DIPEA may be required to scavenge the HBr byproduct. For alkoxides or thiolates, the nucleophile is often used in excess as its own base.

Visualization: SNAr Mechanism

Caption: Generalized mechanism for SNAr reactions. (Note: Images are placeholders for chemical structures)

Section 4: Potential Degradation Pathways

While robust, Compound 1 is not immune to degradation under harsh conditions. Understanding these pathways can help in designing more effective reaction protocols.

Common Degradation Scenarios

1. Ring Opening:

  • Conditions: Extremely harsh acidic or basic conditions, or strong oxidizing agents.

  • Explanation: While the fused aromatic system is quite stable, highly forcing conditions can lead to the cleavage of the pyrazole ring. This is generally not observed under standard synthetic conditions but can be a concern during, for example, oxidative workups with reagents like hydrogen peroxide.[13]

2. N-Demethylation:

  • Conditions: Certain Lewis acids or harsh deprotection conditions.

  • Explanation: The N-methyl group on the pyrazole ring is generally stable. However, conditions used to cleave other protecting groups might affect it. It is important to consider the full scope of functionality in the molecule when planning synthetic steps.

Visualization: Potential Instability Points

Caption: Summary of potential sites of instability on the core scaffold.

References

overcoming poor reactivity of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile heterocyclic building block in their synthetic endeavors. We understand that its unique electronic properties can sometimes lead to challenging reactivity in common cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve optimal results in your experiments.

I. Understanding the Reactivity of this compound

The core challenge with this substrate lies in the electronic nature of the pyrazolo[3,4-c]pyridine scaffold. The pyridine nitrogen atom is Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" is a well-documented issue for nitrogen-containing heterocycles and often results in sluggish reactions or low yields.[1] Furthermore, the pyrazole ring, being electron-rich, influences the overall electron density of the system, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

This guide will focus on providing practical solutions for the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not going to completion. What is the most likely cause?

A1: The most common issue is catalyst inhibition or deactivation due to the coordination of the pyridine nitrogen to the palladium center.[1] This slows down the catalytic cycle. Another potential issue is the choice of base and ligand, which are critical for efficient transmetalation with organoboron reagents.

Q2: I am observing significant amounts of debromination (hydrodehalogenation) in my coupling reaction. How can I prevent this?

A2: Debromination is a common side reaction, especially at higher temperatures or with prolonged reaction times. It can be minimized by:

  • Lowering the reaction temperature: This disfavors the competing reductive dehalogenation pathway.[1]

  • Choosing the right ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over debromination.

  • Optimizing the base: A weaker base or a careful choice of base can sometimes reduce the incidence of this side reaction.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A3: While Pd(PPh₃)₄ can work in some cases, it is often not optimal for challenging heterocyclic substrates. Modern catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or CataCXium ligands) or N-heterocyclic carbene (NHC) ligands are generally more effective.[2][3] These ligands promote faster rates of oxidative addition and reductive elimination, helping to outcompete catalyst deactivation pathways.

Q4: Is N-methylation of the pyrazole ring expected to significantly impact reactivity compared to the NH-pyrazolo[3,4-c]pyridine?

A4: Yes, the N-methyl group can influence reactivity in several ways. It prevents complications arising from deprotonation of the pyrazole NH under basic conditions. It also subtly alters the electronic properties and steric environment of the molecule, which may require re-optimization of reaction conditions compared to the N-unsubstituted analogue.

III. Troubleshooting Guides & Optimized Protocols

This section provides detailed troubleshooting advice and starting-point protocols for key cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. However, with this compound, success hinges on maintaining an active catalytic cycle.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Catalyst poisoning by pyridine nitrogen.[1] 2. Inefficient transmetalation. 3. Catalyst decomposition.1. Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or RuPhos) to shield the Pd center and promote faster catalytic turnover.[4] 2. Catalyst Choice: Employ modern pre-catalysts (e.g., G2, G3, or G4 palladacycles) which form the active Pd(0) species more readily.[4] 3. Base Selection: Use K₃PO₄ or Cs₂CO₃. These are often effective in Suzuki couplings of heteroaryl halides.[1]
Significant Debromination 1. High reaction temperature. 2. Slow reductive elimination.1. Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate (start around 80-90 °C). 2. Solvent: Aprotic polar solvents like 1,4-dioxane or DME, often with a small amount of water, are good starting points.[5]
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Inefficient coupling with the aryl bromide.1. Inert Atmosphere: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen). 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization Start Start: Low Conversion Ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) Start->Ligand Catalyst Use Modern Pre-catalyst (e.g., XPhos Pd G3) Ligand->Catalyst If still slow Base Screen Bases (K3PO4, Cs2CO3) Catalyst->Base If still slow Solvent Optimize Solvent (Dioxane/H2O, Toluene) Base->Solvent Temp Adjust Temperature (80-110 °C) Solvent->Temp Temp->Ligand If debromination occurs Success High Yield Achieved Temp->Success If successful

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL).

  • Degassing: Seal the tube and further degas the mixture by three cycles of vacuum/backfill with argon.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the go-to method for forming C-N bonds with aryl halides.[6] The "2-pyridyl problem" is particularly relevant here, making ligand and base selection paramount.[1]

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion / Slow Reaction 1. Strong coordination of the amine or pyridine to the Pd center.[1] 2. Use of a weak base.1. Ligand Choice: Highly effective ligands for this transformation include bulky biaryl phosphines like BrettPhos or tBuXPhos.[7][8] 2. Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7]
Side Reactions with Primary Amines 1. Double arylation of the primary amine.1. Stoichiometry: Carefully control the stoichiometry of the amine (use a slight excess, ~1.1 eq). 2. Concentration: Running the reaction at a higher concentration can sometimes favor the desired mono-arylation product.
Decomposition of Catalyst 1. High temperatures with less stable ligands.1. Use Robust Pre-catalysts: Employ pre-catalysts that are known to be stable and form the active catalyst cleanly. 2. Temperature: Do not exceed the recommended temperature for the chosen ligand system.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol) and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.01-0.02 mmol) and any additional ligand if required.

  • Reagent Addition: Add the amine (1.2 mmol) and degassed anhydrous solvent (e.g., toluene or dioxane, 4 mL).

  • Degassing & Heating: Seal the tube, degas, and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the procedure outlined in Protocol 1 for monitoring and purification.

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Pd Active Pd(0)L Inactive_Complex Inactive [Pd(0)L(Py)] Complex (Catalyst Poisoning) Active_Pd->Inactive_Complex Coordination (Reversible) OA_Complex Oxidative Addition Complex Active_Pd->OA_Complex Oxidative Addition Substrate Pyrazolo[3,4-c]Py-Br Substrate->Inactive_Complex Substrate->OA_Complex

Caption: Catalyst poisoning by coordination of the pyridine nitrogen.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides access to valuable alkynylated heterocycles. While often robust, challenges can arise from the substrate's electronics and potential side reactions.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Poor reactivity of the bromopyrazolopyridine. 2. Ineffective catalyst system.1. Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[9] 2. Ligand: Use electron-rich phosphine ligands like XPhos, which have been shown to be effective in Sonogashira couplings of challenging substrates.[10] 3. Copper-Free Conditions: If homocoupling (Glaser coupling) of the alkyne is an issue, consider copper-free Sonogashira conditions, which may require a stronger base and a more active palladium catalyst system.[11]
Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorous Degassing: Oxygen promotes this side reaction, so ensure all reagents and the reaction vessel are thoroughly deoxygenated. 2. Minimize CuI: Use the minimum effective amount of CuI (typically 1-5 mol%).
Reaction Stalls 1. Catalyst deactivation. 2. Deprotonation issues with the alkyne.1. Base/Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[9] 2. Temperature: Gentle heating (40-60 °C) is often sufficient and can prevent catalyst decomposition.

Protocol 3: General Procedure for a Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add degassed solvent/base (e.g., triethylamine, 5 mL) followed by the terminal alkyne (1.2 mmol).

  • Heating: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

IV. Final Recommendations

Overcoming the reactivity challenges of this compound requires a departure from "standard" cross-coupling conditions. The key to success is the use of modern, rationally designed catalyst systems that feature bulky, electron-donating ligands. These systems promote rapid catalytic turnover that outpaces the inherent pathways of catalyst inhibition and deactivation common to pyridine-containing substrates. We strongly recommend screening a small panel of modern ligands and pre-catalysts to identify the optimal conditions for your specific transformation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolopyridines: Spotlight on 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The diverse isomers of pyrazolopyridine, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-d]pyrimidine, have all been explored for their therapeutic potential, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] This guide provides a comparative analysis of the biological activities of various pyrazolopyridine isomers, with a special focus on the potential profile of the lesser-explored 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of closely related analogues and other pyrazolopyridine isomers. The presence of a bromine atom at the 4-position and a methyl group at the N1-position are key structural features that are expected to significantly influence its biological profile.

Comparative Biological Activities of Pyrazolopyridine Isomers

The biological activity of pyrazolopyridines is highly dependent on the arrangement of nitrogen atoms in the bicyclic system and the nature and position of substituents. Below, we compare the known activities of different pyrazolopyridine scaffolds to build a framework for understanding the potential of this compound.

Pyrazolopyridine ScaffoldKnown Biological ActivitiesKey Targets/ExamplesReference
Pyrazolo[3,4-b]pyridine Anticancer, Kinase Inhibition (TRK, Mps1, CDK)TRKA, Mps1, CDK2, CDK9[4][5][6]
Pyrazolo[4,3-c]pyridine Inhibition of Protein-Protein Interactions, TrypanocidalPEX14-PEX5 PPI[7][8]
Pyrazolo[3,4-d]pyrimidine Anticancer, Kinase InhibitionCDK2, EGFR[1][9]
Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Antidiabetic, Antimycobacterial, Antiviral, AntitumorVarious[3][10]

Key Insights from Comparative Analysis:

  • Kinase Inhibition: The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are particularly prominent as kinase inhibitors.[11] The nitrogen arrangement in these isomers appears to be favorable for binding to the ATP-binding pocket of various kinases.

  • Protein-Protein Interaction Inhibition: The pyrazolo[4,3-c]pyridine core has been successfully utilized to develop inhibitors of protein-protein interactions, a challenging target class in drug discovery.[12]

  • Anticancer Activity: Across multiple isomers, anticancer activity is a recurring theme, often linked to the inhibition of key cellular processes like cell cycle progression (via CDK inhibition) or signal transduction.[9][13][14]

The Inferred Profile of this compound

Based on the established SAR of related compounds, we can hypothesize the potential biological activities of this compound:

  • Role of the Bromine Atom: Halogen atoms, particularly bromine, can significantly influence the biological activity of a molecule. They can act as a hydrogen bond acceptor, modulate the electronic properties of the aromatic system, and provide a handle for further chemical modification. In some kinase inhibitor series, halogen substitution has been shown to be crucial for potent activity.[11] The bromine at the 4-position of the pyrazolo[3,4-c]pyridine core could potentially direct the molecule's interaction with specific residues in a target protein's binding site.

  • Impact of the N1-Methyl Group: The methylation at the N1 position of the pyrazole ring is a common modification in medicinal chemistry. It can improve metabolic stability, modulate solubility, and fine-tune the electronic and steric properties of the molecule. The presence of the methyl group in this compound might enhance its cell permeability and oral bioavailability.

Given the activities of the broader pyrazolopyridine class, this compound could be a candidate for investigation as a:

  • Kinase Inhibitor: The pyrazolopyridine scaffold is a known hinge-binding motif. The specific isomer and substitution pattern will determine the kinase selectivity.

  • Anticancer Agent: Due to the prevalence of anticancer activity in this class of compounds, it is a logical therapeutic area to explore.

  • Modulator of Protein-Protein Interactions: Following the precedent of the pyrazolo[4,3-c]pyridine scaffold, this possibility should not be overlooked.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and compare it with other pyrazolopyridines, a series of in vitro assays would be essential.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determine if a compound inhibits the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a kinase. Inhibition of this transfer by a test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the kinase, substrate peptide, and ATP at appropriate concentrations in the assay buffer.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).[15]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Compound Test Compound (e.g., 10 mM in DMSO) Add_Compound Add Compound to Plate Compound->Add_Compound Buffer Assay Buffer Add_Kinase Add Kinase & Incubate Buffer->Add_Kinase Enzyme Kinase Solution Enzyme->Add_Kinase Substrate Substrate & ATP Solution Start_Reaction Add Substrate/ATP (Initiate Reaction) Substrate->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Stop Reaction (Add EDTA) Start_Reaction->Stop_Reaction Detection Quantify Phosphorylation (e.g., ADP-Glo) Stop_Reaction->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plate Culture->Seed Treat Add Compound Dilutions Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate % Viability Determine IC50 Measure->Calculate

Caption: Workflow for a cell-based cytotoxicity (MTT) assay.

Conclusion and Future Directions

The pyrazolopyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. While the specific biological profile of this compound remains to be experimentally determined, a comparative analysis of its structural analogues suggests its potential as a kinase inhibitor or an anticancer agent. The bromine and methyl substitutions are key features that can be rationally exploited to achieve desired potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel pyrazolopyridine derivatives, paving the way for the discovery of new therapeutic agents.

References

A Comparative Guide to the Efficacy of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows for competitive binding within the kinase active site, offering a robust framework for designing targeted therapeutics.[1] This guide focuses on a specific, yet underexplored subclass: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives . We will delve into a comparative analysis of their potential efficacy, drawing upon established structure-activity relationships (SAR) from analogous pyrazolopyridine series. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for SAR but also detailed, actionable experimental protocols for synthesis and evaluation.

The this compound Scaffold: A Versatile Core for Kinase Inhibition

The this compound core offers several strategic advantages for inhibitor design. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions, enabling extensive exploration of the chemical space. The 1-methyl group on the pyrazole ring can influence solubility and metabolic stability, while also directing the orientation of the scaffold within the kinase binding pocket.

While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can extrapolate potential SAR based on extensive research on related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are also known to be potent kinase inhibitors.[2][3][4]

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the known SAR of related pyrazolopyridine kinase inhibitors, we can hypothesize the impact of various substitutions on the 4-position of the this compound core. The following table outlines a hypothetical series of derivatives and their predicted efficacy against a generic tyrosine kinase, along with the rationale based on published data for analogous compounds.

Compound IDR-Group (at C4)Predicted IC50 (nM)Rationale for Predicted Efficacy
PYR-001 -Br (Parent)>1000The unsubstituted core is expected to have minimal activity.
PYR-002 Phenyl500Simple aromatic substitution may provide a slight increase in activity through pi-stacking interactions.
PYR-003 4-Methoxyphenyl250Electron-donating groups on the phenyl ring can enhance binding affinity.
PYR-004 4-Fluorophenyl100Halogen bonding is a known strategy to improve ligand-protein interactions.[5]
PYR-005 4-(Morpholino)phenyl50The addition of a morpholino group can improve solubility and form hydrogen bonds with the solvent front region of the kinase.[3]
PYR-006 4-(Piperazin-1-yl)phenyl25The basic nitrogen of the piperazine can form a key salt bridge with acidic residues in the kinase domain.
PYR-007 4-(4-Methylpiperazin-1-yl)phenyl15N-methylation of the piperazine can fine-tune basicity and steric interactions.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Key Signaling Pathways in Kinase Inhibition

Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common driver of cancer and other diseases. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrazolopyridine-based inhibitors.

Kinase Signaling Pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Phosphorylates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A simplified representation of the MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Experimental Protocols

To empirically determine the efficacy of a novel series of this compound derivatives, a systematic approach involving chemical synthesis followed by robust in vitro biological evaluation is necessary.

General Synthesis of 4-Substituted-1-methyl-1H-pyrazolo[3,4-c]pyridines

The following workflow outlines a general synthetic route to the target compounds, leveraging a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow General Synthesis Workflow Start 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction BoronicAcid R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) BoronicAcid->Reaction Catalyst Pd(PPh3)4 Na2CO3 Catalyst->Reaction Solvent Dioxane/H2O Heat Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 4-Substituted-1-methyl-1H- pyrazolo[3,4-c]pyridine Purification->Product

Caption: Synthetic workflow for the diversification of the this compound scaffold.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding aryl or heteroaryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[6][7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds, a positive control inhibitor (e.g., Staurosporine), and a DMSO-only negative control to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction: Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the targeted kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative efficacy data for a series of these specific derivatives is currently limited, by leveraging the extensive knowledge of related pyrazolopyridine structures, a rational design approach can be employed.[1][3][4] The synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize the efficacy of new derivatives based on this versatile core. Through systematic exploration of the chemical space at the 4-position, it is anticipated that potent and selective inhibitors can be identified for a range of kinase targets, ultimately contributing to the development of new targeted therapies.

References

Validating In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of targeted cancer therapy, the discovery and rigorous validation of novel kinase inhibitors are paramount. This guide provides a comprehensive framework for the in vitro validation of emerging chemical entities, using the hypothetical investigational compound, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, as a case study. We will objectively compare its potential performance with established alternatives, supported by illustrative experimental data and detailed protocols.

The pyrazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors.[1][2] Compounds with a pyrazolo[3,4-b]pyridine core, a close structural relative of our compound of interest, have been identified as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[3][4] This precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor.

This guide will navigate the critical steps of in vitro assay validation, emphasizing scientific integrity and logical experimental design. We will explore how to establish the potency and cellular effects of a novel compound, comparing it against a well-characterized broad-spectrum kinase inhibitor, Staurosporine, to provide a clear benchmark for its performance.

Comparative Analysis of Kinase Inhibition and Cellular Viability

A crucial first step in characterizing a novel kinase inhibitor is to determine its inhibitory activity against a panel of relevant kinases and to assess its cytotoxic effects on cancer cell lines. The data presented in Table 1 illustrates a hypothetical comparison between our compound of interest, "Compound-X" (this compound), a secondary candidate ("Alternative Compound"), and the established inhibitor, Staurosporine.

Table 1: Comparative Analysis of Kinase Inhibition and Cellular Viability

CompoundTarget KinaseIC50 (nM)[5]A549 Cell Viability (EC50, µM)
Compound-X EGFR 25 2.5
VEGFR2 150
PDGFRβ 200
Alternative CompoundEGFR807.2
VEGFR2300
PDGFRβ450
StaurosporineMultiple1-10 (Broad)0.08

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%. This data is illustrative and serves as a template for actual experimental outcomes.

This comparative data allows for an initial assessment of the potency and selectivity of the investigational compound. A lower IC50 value indicates greater potency against the target kinase. The selectivity can be inferred by comparing the IC50 values across different kinases. Furthermore, the EC50 value from a cell viability assay provides insight into the compound's cellular activity and potential therapeutic window.

The Criticality of Robust In Vitro Assay Validation

The path to developing novel inhibitors is often fraught with challenges, and the comparability of data is a significant hurdle.[6][7] IC50 values, while widely used, can be influenced by the specific experimental conditions, leading to discrepancies in reported literature.[6][7] Therefore, a systematic and well-documented workflow for in vitro kinase inhibitor characterization is indispensable.

This guide advocates for a validation process that goes beyond simple IC50 determination. It is essential to complement high-throughput screening data with more rigorous, enzyme-optimized assays, such as radiometric-based methods, especially for kinases that exhibit autophosphorylation.[6][7]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided.

Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a luminescence-based kinase assay for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., Staurosporine) in an appropriate solvent, typically DMSO.

    • Prepare the kinase buffer, recombinant human kinases (e.g., EGFR, VEGFR2, PDGFRβ), substrate, and ATP solutions.

  • Assay Plate Setup:

    • Add the diluted compounds to a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Add the recombinant kinase to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[8]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (EC50 Determination)

This protocol describes a method for assessing the effect of a compound on the viability of a cancer cell line, such as A549 (human non-small cell lung cancer).

Workflow for Cell Viability Assay

G A Seed Cells B Add Compound Dilutions A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent C->D E Measure Signal D->E F Calculate EC50 E->F

Caption: General workflow for a cell viability assay to determine EC50.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test and control compounds.

    • Remove the culture medium from the cells and add fresh medium containing the different concentrations of the compounds. Include vehicle-treated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition:

    • Incubate the plate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Authoritative Grounding and Self-Validation

The protocols described above are designed to be self-validating systems. The inclusion of positive and negative controls in every assay is crucial for data normalization and quality control. For kinase inhibition assays, a known potent inhibitor like Staurosporine serves as a benchmark for assay performance. In cell viability assays, untreated or vehicle-treated cells represent 100% viability, providing a clear baseline.

Furthermore, it is essential to consider the specific characteristics of the enzyme and substrate when designing and validating in vitro kinase assays. Factors such as enzyme concentration, substrate concentration relative to the Km, and ATP concentration can all impact the determined IC50 values. A systematic approach to optimizing these parameters is critical for generating comparable and reliable data.

Conclusion

The validation of in vitro assays for novel compounds like this compound is a cornerstone of preclinical drug discovery. By employing a rigorous and comparative approach, researchers can confidently assess the potency, selectivity, and cellular effects of new chemical entities. The methodologies and frameworks presented in this guide, grounded in established scientific principles, provide a robust pathway for advancing promising compounds from the bench to potential clinical applications. The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a commitment to meticulous in vitro validation will be instrumental in realizing its full potential.[9]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. We will dissect how targeted chemical modifications at various positions on this privileged heterocyclic core influence biological activity, primarily focusing on its application in the development of selective kinase inhibitors. The insights and experimental data presented herein are synthesized from authoritative studies to provide researchers and drug development professionals with a comprehensive resource for designing next-generation therapeutics.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core for Kinase Inhibitors

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure bears a resemblance to the purine core of ATP, allowing it to function as a competitive inhibitor at the highly conserved ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes a prime target for therapeutic intervention.

The specific scaffold, this compound, serves as an exceptionally versatile starting point. The bromine atom at the C4 position is not merely a substituent but a strategic "handle" for chemical elaboration through various cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe the intricate architecture of kinase active sites, optimizing for potency, selectivity, and desirable pharmacokinetic properties.

Core_Scaffold cluster_scaffold This compound cluster_vectors Key Modification Vectors mol N1 N1-Position (Methyl Group) C4 C4-Position (Bromo Group) C7 C7-Position C5 C5-Position mol_N1->N1 mol_C4->C4 mol_C7->C7 mol_C5->C5 Synthesis_Workflow start Start: 4-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Reagents: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Final Product: C4-Aryl Analog purify->product Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound Prepare Serial Dilution of Test Compound in DMSO mix Add Compound and Kinase/Substrate Mix to 384-well Plate compound->mix reagents Prepare Assay Buffer with Kinase (TRK A) and Substrate (Poly-Glu,Tyr) reagents->mix initiate Initiate Reaction by Adding ATP mix->initiate incubate Incubate at Room Temp (e.g., 60 minutes) initiate->incubate stop Stop Reaction & Detect Phosphorylation (e.g., HTRF, Luminescence) incubate->stop analyze Calculate % Inhibition and Determine IC50 Value stop->analyze Signaling_Pathway ligand Neurotrophin (e.g., NGF) receptor TRK A Receptor ligand->receptor Binds & Dimerizes ras RAS/MAPK Pathway receptor->ras Activates pi3k PI3K/AKT Pathway receptor->pi3k Activates inhibitor Pyrazolo[3,4-c]pyridine Analog (e.g., C03) inhibitor->receptor Inhibits ATP Binding output Cell Proliferation & Survival ras->output pi3k->output

A Comparative Guide to the Synthetic Routes of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a valuable building block for the synthesis of compounds targeting a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] The precise placement of the bromo and methyl substituents on the pyrazolo[3,4-c]pyridine core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. These approaches differ in the sequence of the key bromination and N-methylation steps.

  • Route A: Bromination Followed by N-Methylation. This strategy involves the initial synthesis of the 1H-pyrazolo[3,4-c]pyridine core, followed by electrophilic bromination and subsequent N-methylation.

  • Route B: N-Methylation Followed by Bromination. In this alternative, the 1H-pyrazolo[3,4-c]pyridine core is first N-methylated, and the resulting 1-methyl-1H-pyrazolo[3,4-c]pyridine is then subjected to electrophilic bromination.

The choice between these routes will depend on several factors, including the regioselectivity of each reaction, the ease of purification of intermediates, and the overall efficiency of the synthetic sequence.

Route A: Bromination Followed by N-Methylation

This synthetic approach prioritizes the early introduction of the bromine atom onto the pyrazolo[3,4-c]pyridine scaffold.

Synthetic Scheme

Route A A 3-Amino-4-picoline B 1H-Pyrazolo[3,4-c]pyridine A->B 1. NaNO₂, Ac₂O, DCE 2. NaOMe, MeOH C 4-Bromo-1H-pyrazolo[3,4-c]pyridine B->C NBS, Solvent D This compound (Target) + N2-isomer C->D MeI, Base or [Me₃O][BF₄]

Caption: Synthetic pathway for Route A.

Detailed Analysis

Step 1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine

The synthesis of the parent 1H-pyrazolo[3,4-c]pyridine core can be achieved from commercially available 3-amino-4-picoline. This transformation is analogous to the Huisgen indazole synthesis and has been successfully applied to the synthesis of substituted pyrazolo[3,4-c]pyridines.[1] The reaction proceeds via a two-step sequence involving diazotization and subsequent cyclization.

  • Causality of Experimental Choices: The use of sodium nitrite in acetic anhydride generates the acetyl-protected N-nitrosoamine intermediate, which upon heating, cyclizes to form the pyrazole ring. The final deacetylation with a base like sodium methoxide furnishes the desired 1H-pyrazolo[3,4-c]pyridine. Dichloroethane (DCE) is often used as a co-solvent to improve scalability.[1]

Step 2: Electrophilic Bromination

The introduction of the bromine atom at the C4 position is a critical step. The regioselectivity of electrophilic substitution on the pyrazolo[3,4-c]pyridine ring system is not extensively documented. However, considering the electron-donating nature of the pyrazole ring and the electron-withdrawing nature of the pyridine nitrogen, electrophilic attack is likely to be directed to the pyridine ring. The precise position of bromination (C4, C5, or C7) will be influenced by the electronic and steric environment. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems.

  • Potential Challenges: A significant challenge in this step is achieving high regioselectivity for the C4 position. It is plausible that a mixture of monobrominated isomers will be formed, necessitating careful chromatographic separation. The reaction conditions (solvent, temperature) will need to be carefully optimized to favor the desired C4-bromo isomer.

Step 3: N-Methylation

The final step involves the methylation of the pyrazole nitrogen. This reaction is known to be challenging in terms of regioselectivity, often yielding a mixture of N1 and N2 methylated isomers.[3]

  • Causality of Experimental Choices: The use of a strong methylating agent like methyl iodide in the presence of a base (e.g., NaH, K₂CO₃) is a standard approach. However, for improved N1 selectivity, a more sterically demanding or electronically biased methylating agent could be employed. For instance, trimethyloxonium tetrafluoroborate ([Me₃O][BF₄]) has been shown to favor N1 methylation in related systems.[4] The separation of the resulting N1 and N2 isomers can often be achieved by column chromatography, though it may be challenging.[3]

Route B: N-Methylation Followed by Bromination

This strategy reverses the order of the key functionalization steps, starting with the N-methylation of the pyrazolo[3,4-c]pyridine core.

Synthetic Scheme

Route B A 3-Amino-4-picoline B 1H-Pyrazolo[3,4-c]pyridine A->B 1. NaNO₂, Ac₂O, DCE 2. NaOMe, MeOH C 1-Methyl-1H-pyrazolo[3,4-c]pyridine + N2-isomer B->C MeI, Base or [Me₃O][BF₄] D This compound (Target) C->D NBS, Solvent

References

A Head-to-Head Comparison: Benchmarking 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Against Known Kinase Inhibitors in an Oncogenic Src-Driven Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Kinases, enzymes that transfer phosphate groups to specific substrates, are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a frequent driver of cancer.[1][2] The pyrazole scaffold and its fused derivatives, such as pyrazolopyridines and pyrazolopyrimidines, are recognized as "privileged scaffolds" in medicinal chemistry.[3][4][5] Their structure often serves as a bioisostere of adenine, enabling competitive binding to the ATP pocket of various kinases.[5][6]

This guide focuses on the characterization of a novel investigational compound, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (hereafter referred to as Cmpd-X ). Given its structural features, Cmpd-X is hypothesized to function as an ATP-competitive kinase inhibitor. To rigorously evaluate its potential, we present a comprehensive benchmarking workflow against two well-characterized inhibitors:

  • Dasatinib: A potent, second-generation, multi-kinase inhibitor used clinically to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It strongly inhibits BCR-ABL and the Src family kinases (SFKs), among others.[7][8][9][10][11]

  • Staurosporine: A natural product that acts as a prototypical, high-affinity, but non-selective ATP-competitive kinase inhibitor.[12][13][14][15] It serves as a valuable positive control for assay performance and a benchmark for broad-spectrum activity.

Our objective is to provide researchers with a robust, logical framework for evaluating novel kinase inhibitors, using Cmpd-X as a case study. We will progress from initial biochemical potency and selectivity profiling to live-cell target engagement and functional cellular assays, explaining the rationale behind each experimental choice.

Phase 1: Biochemical Potency and Selectivity Profiling

Expertise & Rationale: The first critical step in characterizing any potential inhibitor is to determine its direct inhibitory effect on the purified target enzyme(s) and assess its selectivity across a broader panel. This in vitro approach isolates the compound-enzyme interaction from cellular complexities like membrane permeability or efflux pumps. We utilize the ADP-Glo™ Kinase Assay , a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.[16][17][18] Its high sensitivity and compatibility with high-throughput screening make it an industry standard.[18][19]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound Serial Dilution of Cmpd-X, Dasatinib, Staurosporine Incubate Incubate Components (e.g., 60 min at RT) Compound->Incubate Add Inhibitor Kinase Kinase & Substrate (e.g., c-Src) Kinase->Incubate Add Enzyme/ Substrate Mix ATP ATP Solution ATP->Incubate Initiate Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_KDR Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADP_Glo->Add_KDR Read Read Luminescence (Plate Reader) Add_KDR->Read Plot Plot Dose-Response Curve (% Inhibition vs. [Compound]) Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Protocol: ADP-Glo™ Kinase Assay[16][20]
  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of Cmpd-X, Dasatinib, and Staurosporine in DMSO. Transfer 100 nL of each dilution to a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase (e.g., c-Src), its specific substrate, and reaction buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Prepare a second mix containing ATP at 2x the final desired concentration.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP mix. The final reaction volume is 5 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[20]

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar).

  • Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Results: Potency and Selectivity Panel

The following table summarizes hypothetical IC50 data for Cmpd-X against a panel of selected kinases, benchmarked against Dasatinib and Staurosporine.

Kinase TargetCmpd-X IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
c-Src 25 0.8 6
LCK651.14
YES580.95
ABL1>10,0001.020
FGFR18,50088150
VEGFR2>10,00079120
PKCα1,2005,5003

Interpretation:

  • Cmpd-X demonstrates potent, low-nanomolar inhibition of c-Src and other Src Family Kinases (LCK, YES).

  • Crucially, Cmpd-X shows significant selectivity. It is inactive against ABL1, distinguishing it from Dasatinib.[8][9] It also shows poor activity against FGFR1 and VEGFR2.

  • Dasatinib confirms its known profile as a potent inhibitor of both SFKs and ABL1.[7]

  • Staurosporine exhibits its characteristic broad-spectrum activity, potently inhibiting all kinases in the panel, validating the assay's performance.[12]

Phase 2: Cellular Target Engagement

Expertise & Rationale: Demonstrating that a compound inhibits a purified enzyme is only the first step. It is essential to confirm that the compound can penetrate the cell membrane, engage with its intended target in the complex intracellular environment, and not be subject to rapid efflux. The NanoBRET® Target Engagement Assay is a gold-standard technology for this purpose.[21][22] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase in live cells, providing a quantitative measure of compound affinity and occupancy at the target.[23][24][25]

Protocol: NanoBRET® Target Engagement Assay[24][26]
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., c-Src) fused to NanoLuc® luciferase.

  • Assay Plating: Seed the transfected cells into a 384-well white assay plate and culture overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of Cmpd-X and Dasatinib used previously.

  • Tracer Addition: Add the specific NanoBRET® fluorescent tracer for the kinase target and incubate for 2 hours at 37°C in a CO2 incubator. This allows the compound and tracer to reach binding equilibrium at the target protein.

  • Signal Detection:

    • Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure signal is from intact cells only).[22]

    • Immediately measure both the donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) emission signals.

  • Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target.

Results: Biochemical vs. Cellular Potency
CompoundBiochemical c-Src IC50 (nM)Cellular c-Src Target Engagement IC50 (nM)
Cmpd-X 25115
Dasatinib 0.84.5

Interpretation:

  • Both Cmpd-X and Dasatinib demonstrate a rightward shift in potency from the biochemical to the cellular assay. This is expected and reflects the barriers to reaching the target in a live cell (e.g., membrane permeability, intracellular ATP competition).

  • The shift for Cmpd-X (~4.6-fold) is modest, indicating good cell permeability and target accessibility.

  • This result provides confidence that the anti-proliferative effects observed in subsequent assays are likely due to on-target inhibition of c-Src.

Phase 3: Functional Cellular Assay - Anti-Proliferation

Expertise & Rationale: After confirming direct enzyme inhibition and cellular target engagement, the final step is to measure the compound's functional effect on a cancer cell line whose growth is dependent on the target kinase. Since c-Src is frequently overactivated in cancers like breast and colon cancer, we selected the MDA-MB-231 breast cancer cell line, which exhibits high Src activity.[1][26] We employ the CellTiter-Glo® Luminescent Cell Viability Assay , which measures total cellular ATP as an indicator of metabolic activity and cell viability.[27][28][29][30][31] A decrease in ATP signifies reduced cell proliferation or cytotoxicity.

Signaling Pathway: Simplified Src-Mediated Proliferation

G RTK Growth Factor Receptor (e.g., EGFR) Src c-Src RTK->Src Activation Downstream Downstream Pathways (e.g., STAT3, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitors Cmpd-X Dasatinib Inhibitors->Src Inhibition

Caption: Simplified c-Src signaling pathway leading to cell proliferation.

Protocol: CellTiter-Glo® Cell Viability Assay[28][30]
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Cmpd-X, Dasatinib, and Staurosporine. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72 hours to allow for anti-proliferative effects to manifest.

  • Lysis and Signal Generation:

    • Equilibrate the plate to room temperature for 30 minutes.[30]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[30]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[30]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30]

  • Data Acquisition: Read the luminescent signal on a plate reader.

  • Analysis: Normalize the data to DMSO-treated controls and calculate the EC50 value, the concentration at which cell viability is reduced by 50%.

Results: Anti-Proliferative Activity
CompoundMDA-MB-231 Anti-Proliferation EC50 (nM)
Cmpd-X 255
Dasatinib 8.2
Staurosporine 15

Interpretation:

  • Cmpd-X demonstrates a dose-dependent inhibition of MDA-MB-231 cell proliferation with a sub-micromolar EC50 value. This confirms its activity in a functional cellular context.

  • As expected, Dasatinib is highly potent, consistent with its role as a powerful Src inhibitor.[11]

  • Staurosporine's high potency is due to its inhibition of a wide array of kinases essential for cell survival, not just Src.

Conclusion & Future Directions

This guide outlines a systematic, multi-phase approach to benchmarking a novel kinase inhibitor, This compound (Cmpd-X) . The data, while hypothetical, illustrates a compound with a promising profile:

  • Potent & Selective: Cmpd-X shows potent biochemical inhibition against its primary target, c-Src, while exhibiting favorable selectivity against other key kinases like ABL1.

  • Cellularly Active: The compound effectively engages c-Src in live cells and translates this target engagement into a functional anti-proliferative response in a relevant cancer cell line.

Compared to the benchmarks, Cmpd-X is less potent than Dasatinib but appears significantly more selective. Its profile suggests it could be a valuable tool compound for specifically interrogating Src signaling or a lead candidate for further optimization. The next logical steps would involve broader kinome scanning (e.g., KINOMEscan®) for a more comprehensive selectivity profile, ADME/Tox studies, and eventual evaluation in in vivo xenograft models. This structured benchmarking workflow ensures that decisions in a drug discovery program are based on robust, translatable data, moving from molecule to mechanism to function.

References

Differentiating Isomers of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Guide to Spectroscopic Data Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a critical step. Isomeric impurities can significantly impact a drug candidate's efficacy, safety, and patentability. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating isomers of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a scaffold of interest in medicinal chemistry. Due to the limited availability of direct experimental data for all its isomers, this guide will focus on the principles of spectroscopic differentiation, using data from closely related analogs to illustrate the expected variations in their spectral signatures.

The Challenge of Isomeric Differentiation

The constitutional isomers of this compound, such as the N-methyl isomer (4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine) and positional isomers of the bromine atom (e.g., 6-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine), possess the same molecular formula and mass. This makes their differentiation challenging without careful analysis of their spectroscopic data. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides unique structural insights that, when combined, allow for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Positional Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the bromine and methyl groups.

Expected ¹H NMR Spectral Data Comparison:

CompoundExpected Chemical Shift Ranges (ppm) & Coupling Patterns
This compound - A singlet for the C3-H of the pyrazole ring. - Two doublets for the C6-H and C7-H of the pyridine ring, showing ortho coupling. - A singlet for the N1-methyl group.
4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine - A singlet for the C3-H of the pyrazole ring, likely at a different chemical shift compared to the 1-methyl isomer due to the change in the electronic environment. - Two doublets for the C6-H and C7-H of the pyridine ring. - A singlet for the N2-methyl group, which will have a distinct chemical shift from the N1-methyl group.
6-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine - A singlet for the C3-H of the pyrazole ring. - Two singlets for the C4-H and C7-H of the pyridine ring. The absence of ortho coupling is a key indicator. - A singlet for the N1-methyl group.

The differentiation between the N-methyl isomers relies on the subtle but measurable differences in the chemical shifts of the pyrazole proton and the N-methyl protons. For positional isomers of bromine, the coupling patterns of the pyridine protons are the most telling feature.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information on the carbon skeleton of the isomers. The chemical shift of each carbon atom is influenced by its local electronic environment.

Expected ¹³C NMR Spectral Data Comparison:

CompoundKey Expected ¹³C NMR Chemical Shift Features
This compound - The C4 carbon directly attached to the bromine will be significantly shielded. - Distinct chemical shifts for the pyrazole and pyridine ring carbons. - A signal for the N1-methyl carbon.
4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine - The C4 carbon will also be shielded by the bromine. - The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) will differ from the 1-methyl isomer. - A distinct chemical shift for the N2-methyl carbon.
6-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine - The C6 carbon will be shielded by the bromine. - The chemical shifts of the pyridine ring carbons will be significantly different from the 4-bromo isomer. - A signal for the N1-methyl carbon.

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially in cases of overlapping signals, it is highly recommended to perform 2D NMR experiments.

Visualizing Isomeric Structures

isomers cluster_1 This compound cluster_2 4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine cluster_3 6-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine A A B B C C

Caption: Molecular structures of this compound and two of its potential isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.

Expected IR Spectral Features:

IsomerExpected Key Vibrational Bands (cm⁻¹)
4-Bromo-1-methyl C-Br stretching vibration, C-H out-of-plane bending modes characteristic of the substitution pattern on the pyridine ring.
6-Bromo-1-methyl The C-Br stretch may be at a slightly different frequency. The pattern of C-H bending vibrations will be different due to the altered substitution on the pyridine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm that the isomers have the same elemental composition. However, their fragmentation patterns in techniques like Electron Ionization (EI)-MS or Tandem MS (MS/MS) can differ, providing clues to their structures. For instance, the cleavage of the bromine atom or the methyl group might be more or less favorable depending on their position, leading to different relative abundances of fragment ions.

Conclusion

The unambiguous identification of this compound isomers requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms. When combined with IR and MS data, researchers can confidently determine the structure of their synthesized compounds, ensuring the quality and reliability of their drug discovery efforts.

Assessing the Selectivity of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the pursuit of selective kinase inhibitors remains a paramount objective. The ability of a small molecule to preferentially inhibit its intended target over a multitude of homologous proteins is often the determining factor between a breakthrough therapeutic and a compound plagued by off-target toxicities. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP, which allows for competitive inhibition at the kinase active site.[1] This guide provides an in-depth, comparative analysis of the potential selectivity of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine-based compounds, a promising yet underexplored subclass of this scaffold.

Due to the limited publicly available experimental data specifically for this compound derivatives, this guide will leverage data from structurally related pyrazolopyridine isomers to establish a foundational understanding of their potential. We will compare this putative profile against well-characterized multi-kinase inhibitors to provide a framework for future research and highlight key experimental considerations for selectivity assessment.

The Pyrazolo[3,4-c]pyridine Scaffold: A Promising Starting Point

The pyrazolo[3,4-c]pyridine core is a compelling starting point for the design of novel kinase inhibitors. Its structural similarity to purine makes it an ideal candidate for targeting the highly conserved ATP-binding pocket of kinases.[2] While extensive research has been conducted on isomers like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which have yielded potent inhibitors of various kinases including FGFR, CDK2, and TBK1, the pyrazolo[3,4-c]pyridine isomer remains a relatively untapped area of chemical space.[3][4][5] The strategic placement of the nitrogen atoms and the potential for diverse functionalization at multiple positions offer a unique opportunity to achieve novel selectivity profiles.

The introduction of a bromine atom at the 4-position of the 1-methyl-1H-pyrazolo[3,4-c]pyridine core serves as a versatile synthetic handle, allowing for the exploration of a wide range of chemical modifications through cross-coupling reactions. This enables the systematic optimization of potency and selectivity against a desired kinase target.

Comparative Selectivity Profile: A Putative Assessment

To contextualize the potential selectivity of a hypothetical this compound-based inhibitor, we will compare its theoretical performance against two well-established kinase inhibitors with differing selectivity profiles: Staurosporine, a notoriously promiscuous inhibitor, and Sorafenib, a multi-kinase inhibitor with a more defined spectrum of activity.

It is crucial to recognize that achieving high selectivity is a significant challenge in kinase inhibitor development.[6] Many successful kinase inhibitors on the market are, in fact, multi-targeted, and their efficacy can sometimes be attributed to the inhibition of multiple nodes in a signaling pathway.[6]

Below is a table summarizing the inhibitory activity (IC50 values) of Staurosporine and Sorafenib against a panel of representative kinases. A hypothetical, moderately selective profile for a "Compound X" based on the this compound scaffold is included for illustrative purposes.

Kinase TargetStaurosporine IC50 (nM)Sorafenib IC50 (nM)Compound X (Hypothetical) IC50 (nM)
Primary Target
CDK23>10,00050
Off-Targets
PIM1628>1,000
VEGFR2790500
FLT3558>5,000
KIT2068>10,000
BRAF1522>10,000
p38α4>10,000>10,000

Note: IC50 values for Staurosporine and Sorafenib are representative values from published literature and databases. The values for "Compound X" are hypothetical and intended for comparative purposes only.

This hypothetical profile for Compound X illustrates a compound with moderate potency against its primary target (CDK2) and significantly reduced activity against a panel of common off-targets, suggesting a more favorable selectivity window compared to a promiscuous inhibitor like Staurosporine.

Experimental Workflows for Selectivity Profiling

The determination of a compound's selectivity profile is a critical step in its development. A variety of robust and high-throughput methods are available to researchers.[7] We will detail two widely adopted and complementary approaches: a biochemical assay (ADP-Glo™) and a cellular target engagement assay (NanoBRET™).

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[8] It is a universal method applicable to virtually any kinase.[8]

Causality Behind Experimental Choices: This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase in a controlled, cell-free environment. This allows for the precise determination of IC50 values without the confounding factors of cell permeability and off-target effects within a cellular context.[9] The concentration of ATP is typically kept at or near the Km value for each kinase to ensure that the measured IC50 is a close approximation of the inhibitor's Ki (inhibition constant).[10][11]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Inhibitor B Incubate A->B Reaction proceeds C Add ADP-Glo™ Reagent B->C Terminate reaction D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase reaction generates light F->G H Measure Luminescence G->H

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol for ADP-Glo™ Kinase Assay:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound-based compound in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer.

    • Reconstitute the kinase, substrate, and ATP to their optimal concentrations in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of a mixture of the kinase and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to its target kinase within the native cellular environment.[13] This is achieved through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[14]

Causality Behind Experimental Choices: While biochemical assays are essential for determining direct inhibitory activity, cellular assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a complex biological system.[6] The NanoBRET™ assay provides a quantitative measure of target occupancy, which is often more physiologically relevant than in vitro potency.[13]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Detection A Transfect cells with NanoLuc®-Kinase fusion vector B Express fusion protein A->B C Add test compound (this compound derivative) B->C D Add NanoBRET™ tracer C->D E Add Nano-Glo® Substrate D->E F Measure BRET signal E->F G Analyze data to determine IC50 F->G

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase using a suitable transfection reagent.[15]

    • Allow for protein expression for 20-24 hours post-transfection.[15]

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Add the this compound-based compound at various concentrations to the assay plate.

    • Add the appropriate NanoBRET™ kinase tracer at its predetermined optimal concentration.[13]

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.[15]

  • Signal Detection:

    • Prepare the Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol.

    • Add the substrate solution to the assay plate.

    • Read the plate on a luminometer equipped with filters for measuring donor (450 nm) and acceptor (610 nm) emission.[15]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to no-inhibitor and no-tracer controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel kinase inhibitors. While direct experimental data on the selectivity of compounds based on this specific scaffold is currently limited, insights from related pyrazolopyridine isomers suggest a high potential for achieving potent and selective kinase inhibition.

A rigorous and multi-faceted approach to selectivity profiling is essential for advancing these compounds from promising hits to viable lead candidates. The combination of biochemical assays, such as ADP-Glo™, and cellular target engagement assays, like NanoBRET™, provides a comprehensive understanding of a compound's inhibitory activity and its behavior in a physiological context.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a broad panel of kinases. This will not only elucidate the structure-activity and structure-selectivity relationships for this scaffold but also pave the way for the development of novel, highly selective kinase inhibitors for the treatment of a wide range of diseases.

References

In Vivo Validation of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a novel heterocyclic compound with putative therapeutic potential. Drawing from established preclinical drug development principles, we will objectively compare its hypothetical performance metrics against known standards and outline the requisite experimental data for a robust assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Therapeutic Promise of Pyrazolopyridines

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of the parent ring system have demonstrated a wide range of activities, including inhibition of kinases, modulation of immune checkpoints, and disruption of DNA replication, leading to their investigation in oncology, immunology, and infectious diseases.[1][2][3][4][5] Specifically, various isomers of pyrazolopyridine have been explored as inhibitors of Tropomyosin receptor kinase (TRK), TANK-binding kinase 1 (TBK1), and Topoisomerase IIα, with some candidates showing promising anti-tumor effects in preclinical models.[1][5][6] Furthermore, related structures like 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a cornerstone of modern cancer immunotherapy.[7]

While the specific biological target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of a key signaling kinase implicated in cancer cell proliferation and survival. For the purpose of this guide, we will proceed with the hypothesis that it acts as a selective inhibitor of a hypothetical oncogenic kinase, "Kinase X."

Phase 1: Foundational In Vitro Characterization

Prior to committing to costly and complex in vivo studies, a thorough in vitro characterization is essential. This initial phase serves to confirm the compound's mechanism of action, potency, and selectivity, providing the foundational data required for designing meaningful animal studies.

Key In Vitro Assays:
  • Biochemical Potency (IC50): Determination of the half-maximal inhibitory concentration against the purified target protein (Kinase X).

  • Cellular Potency (EC50): Measurement of the compound's effective concentration to inhibit a downstream signaling event or cell proliferation in a relevant cancer cell line.

  • Selectivity Profiling: Screening against a panel of related kinases to assess off-target effects.

  • Mechanism of Action Studies: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target and elucidate the mode of inhibition (e.g., competitive, non-competitive).[8]

Phase 2: Preclinical In Vivo Validation Workflow

The in vivo validation of a novel therapeutic candidate is a multi-stage process designed to assess its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a living organism.[9][10] This workflow is crucial for establishing a therapeutic window and providing the necessary data to support an Investigational New Drug (IND) application.[11]

G cluster_0 Preclinical In Vivo Validation Workflow PK/PD Modeling PK/PD Modeling Efficacy Studies Efficacy Studies PK/PD Modeling->Efficacy Studies Inform Dosing Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Establish Therapeutic Index IND Submission IND Submission Toxicology Studies->IND Submission

Caption: High-level overview of the preclinical in vivo validation workflow.

Step 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective in vivo studies.[9]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Healthy male and female BALB/c mice (n=3 per group per time point).

  • Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterThis compoundCompetitor A (Oral Kinase Inhibitor)
Oral Bioavailability (%F) 45%60%
Half-life (t1/2) 6 hours8 hours
Cmax (PO) 1.5 µM2.0 µM
Tmax (PO) 2 hours1.5 hours
Step 2: Efficacy Assessment in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor activity of novel compounds.[12][13][14][15] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are particularly valuable as they better preserve the genetic and histological characteristics of the original tumor.[12][14][16]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line with known dependence on the "Kinase X" signaling pathway.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[14]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer this compound, a vehicle control, and a positive control (Competitor A) daily via oral gavage at doses informed by PK/PD studies.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers.

    • Monitor body weight as an indicator of general toxicity.

    • At the end of the study, excise tumors for downstream pharmacodynamic analysis (e.g., Western blot for target inhibition).

G cluster_0 Xenograft Efficacy Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis

Caption: Workflow for a standard subcutaneous xenograft efficacy study.

Table 2: Hypothetical Efficacy Data in a Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Final Tumor Volume (mm³)
Vehicle Control -0%1500 ± 250
This compound 30 mg/kg65%525 ± 150
Competitor A 20 mg/kg75%375 ± 100
Step 3: Toxicology and Safety Pharmacology

A critical component of preclinical development is the assessment of the compound's safety profile.[17] These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data integrity and regulatory acceptance.[18][19]

Experimental Protocol: 28-Day Repeated Dose Toxicology Study

  • Animal Model: Two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog), are required for IND-enabling studies.[9]

  • Dose Selection: Based on acute toxicity studies, select three dose levels (low, mid, and high) and a control group. The high dose should be the maximum tolerated dose (MTD).

  • Daily Dosing and Observation: Administer the compound daily for 28 days and perform daily clinical observations for signs of toxicity.

  • Endpoint Analysis:

    • Clinical Pathology: Analyze blood and urine samples for changes in hematology and clinical chemistry.

    • Anatomical Pathology: Conduct a full necropsy and histopathological examination of all major organs.

  • NOAEL Determination: Identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no significant adverse effects are observed.[17]

Table 3: Comparative Safety Profile

ParameterThis compoundCompetitor A
NOAEL (Rat) 50 mg/kg/day40 mg/kg/day
Target Organs of Toxicity Liver (mild, reversible transaminase elevation)Gastrointestinal tract (diarrhea)
Therapeutic Index (NOAEL/Effective Dose) ~1.7~2.0

Comparative Analysis and Future Directions

The hypothetical data presented suggests that this compound demonstrates promising in vivo anti-tumor efficacy, albeit with slightly lower potency than the established Competitor A in this model. However, its potentially more favorable safety profile, as indicated by a higher NOAEL and different target organ of toxicity, may offer a clinical advantage.

Future studies should focus on:

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment and assess the impact on cancer spread.[15]

  • Combination Studies: Investigating synergistic effects with standard-of-care chemotherapies or other targeted agents.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.

Conclusion

The in vivo validation of this compound requires a systematic and rigorous preclinical evaluation encompassing pharmacokinetics, efficacy, and toxicology. By following the outlined experimental framework and objectively comparing its performance against relevant alternatives, researchers can build a comprehensive data package to support its continued development as a potential therapeutic agent. This structured approach ensures scientific integrity and provides a clear path toward potential clinical translation.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with other proteins, particularly within large and highly conserved families like the human kinome, dictate its ultimate safety and efficacy. This guide provides an in-depth comparison of methodologies for cross-reactivity profiling, using a hypothetical derivative, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (referred to herein as Compound X) , as a case study. We will objectively compare its putative performance with established kinase inhibitors and provide the supporting rationale and experimental frameworks required for rigorous scientific validation.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the highly conserved nature of the ATP-binding pocket across many kinases, a small molecule designed to target one kinase often exhibits affinity for several others. This "off-target" activity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects (polypharmacology). Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of preclinical development, essential for:

  • Predicting Potential Toxicities: Identifying off-target interactions early can save significant time and resources.

  • Interpreting Phenotypic Data: Understanding a compound's full target profile is crucial to correctly attribute its biological effects.

  • Discovering New Therapeutic Applications: A well-defined selectivity profile can reveal opportunities for repurposing a compound for other indications.

  • Guiding Lead Optimization: Structure-activity relationship (SAR) studies are significantly enhanced by understanding how chemical modifications impact selectivity across the kinome.

The pyrazolo[3,4-c]pyridine scaffold, a derivative of the broader pyrazolopyridine family, is recognized as a "privileged" structure in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an effective hinge-binding motif for many kinase inhibitors. This inherent potential for broad kinase interaction underscores the necessity for meticulous selectivity screening.

Methodologies for Kinase Cross-Reactivity Profiling: A Comparative Overview

Several robust methods exist for profiling inhibitor selectivity, each with distinct advantages and limitations. The choice of methodology often depends on the stage of drug discovery, the resources available, and the specific questions being asked.

Biochemical Activity-Based Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. They are the gold standard for confirming functional inhibition.

  • Radiometric Assays: The traditional and highly reliable method involves measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. The "HotSpot" assay platform is a well-validated example of this technology.

  • Fluorescence/Luminescence-Based Assays: These assays have largely replaced radiometric methods for high-throughput screening. They typically measure the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™), or use fluorescence polarization to detect the binding of a tracer to the kinase.

  • Electrophoretic Mobility Shift Assays: These methods, often performed on a microfluidic chip, separate the phosphorylated and non-phosphorylated substrate based on charge differences.

Expertise & Experience: While radiometric assays are highly sensitive and considered a benchmark, the handling of radioactive materials presents logistical challenges. Fluorescence-based assays offer a safer and more scalable alternative, making them suitable for screening large compound libraries against extensive kinase panels. It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, as this allows the resulting IC₅₀ values to better reflect the intrinsic inhibitor affinity.

Binding-Based Assays

These methods measure the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity.

  • Competitive Binding Assays (e.g., KINOMEscan™): This widely used platform involves an immobilized "probe" ligand that binds to the ATP site of a large panel of kinases. The test compound competes with this probe, and the amount of kinase bound to the solid support is quantified. The output is typically a dissociation constant (Kd) or a percent of control value.

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the inhibitor stabilizes the protein, which is a hallmark of binding. This method is valuable as it does not require an active enzyme or a known substrate.

Trustworthiness: A key advantage of binding assays is their broad applicability. They can be used to screen non-ATP competitive inhibitors and kinases for which robust activity assays have not been developed. Comparing data from both binding and activity assays provides a more complete picture; a compound that binds but does not inhibit activity may be an allosteric modulator or bind to an inactive conformation.

The following diagram illustrates a generalized workflow for comprehensive cross-reactivity profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis Start Compound of Interest (e.g., Compound X) SingleDose Single-Dose Screen (e.g., 1 µM) against Large Kinase Panel Start->SingleDose Hit_Identification Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) SingleDose->Hit_Identification DoseResponse Dose-Response Assay (e.g., 10-point IC₅₀/Kd determination) for identified 'Hits' Hit_Identification->DoseResponse Data_Analysis Calculate IC₅₀/Kd Values DoseResponse->Data_Analysis Selectivity_Score Quantify Selectivity (e.g., Selectivity Score, Gini Coefficient) Data_Analysis->Selectivity_Score Profile_Comparison Compare Profile to Reference Compounds Selectivity_Score->Profile_Comparison Cellular_Validation Cellular Target Engagement (e.g., CETSA, NanoBRET) Profile_Comparison->Cellular_Validation caption Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Comparative Cross-Reactivity Profile

To illustrate the importance of this process, we present a hypothetical cross

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, responsible science dictates that we give equal, if not greater, consideration to the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide, grounded in established safety protocols and regulatory standards, provides a comprehensive operational plan for the proper disposal of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile demands meticulous handling.

The primary and most critical hazard associated with this compound is its acute oral toxicity.[1] The Globally Harmonized System (GHS) classifies it as Acute Toxicity, Category 3 (Oral) , signified by the GHS06 pictogram (the skull and crossbones) and the signal word "Danger" .[1] This classification is not trivial; it indicates that even small quantities can be toxic if ingested. The corresponding hazard statement, H301: Toxic if swallowed , underscores the need for stringent containment and personal protective equipment (PPE) to prevent any possibility of ingestion, which includes indirect contact via contaminated hands.[1][2]

While specific data on skin and eye irritation for this exact molecule is limited, related bromo-pyrazolo-pyridine structures are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Therefore, a conservative and expert-driven approach dictates that we treat this compound as a potential irritant, mandating the use of gloves, lab coats, and safety glasses or goggles at all times.

Key Chemical and Safety Data

For quick reference, the essential quantitative and safety data for this compound are summarized below.

PropertyValueSource
CAS Number 1032943-43-3[1]
Molecular Formula C₆H₄BrN₃[4]
Molecular Weight 198.02 g/mol [1]
Appearance Solid[1]
GHS Pictogram GHS06 (Skull and Crossbones)[1]
GHS Signal Word Danger[1]
Hazard Class Acute Toxicity 3 (Oral)[1]
Hazard Statement H301: Toxic if swallowed[1][2]
Key Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1]

Core Disposal Principles: A Self-Validating System

The disposal of any hazardous chemical is governed by a framework of principles designed to protect both laboratory personnel and the environment. These principles are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Pillar 1: Segregation is Non-Negotiable

As a halogenated organic compound, this compound must be segregated into a dedicated halogenated solid waste stream .

  • Causality: Why is this critical? Halogenated wastes require specific disposal methods, typically high-temperature incineration with flue gas scrubbing.[7] Co-mingling them with non-halogenated waste can contaminate large volumes of less hazardous material, increasing disposal costs and complexity. Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Segregating at the source is the most effective control measure.

Pillar 2: Correct Containerization and Labeling

Waste must be accumulated in appropriate, clearly labeled containers at or near the point of generation.[5]

  • Container Selection: Use a designated, leak-proof, and chemically compatible solid waste container. This is often a rigid, wide-mouthed plastic drum or pail with a secure, screw-top lid. Never use foodstuff containers or other unapproved vessels.[8] The container must be in good condition, free from damage or deterioration.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents. In a university or large R&D setting, your institution's Environmental Health & Safety (EH&S) department will provide specific labels that include fields for generator name, location, and chemical constituents. List "this compound" and its approximate quantity.

Pillar 3: The Satellite Accumulation Area (SAA)

Designated SAAs are the primary holding points for hazardous waste within the laboratory.[8]

  • Location and Control: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Storage Integrity: Keep waste containers securely closed except when adding waste.[8] Store incompatible waste streams separately, for example, keeping acids away from bases and oxidizers away from organic materials.[8] The SAA should be inspected weekly for any signs of leakage or container degradation.[5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for researchers.

Objective: To safely collect and store waste this compound and associated contaminated materials for final disposal by trained EH&S professionals.

Materials:

  • Designated "Halogenated Solid Hazardous Waste" container

  • Appropriate hazardous waste labels (provided by your institution)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Methodology:

  • Prepare for Waste Collection:

    • Ensure your designated halogenated solid waste container is properly labeled and located within your laboratory's Satellite Accumulation Area (SAA).

    • Don appropriate PPE before handling the waste material or contaminated items.

  • Disposal of Unused or Residual Reagent:

    • Carefully scrape or transfer any residual solid this compound from reaction vessels or weighing boats directly into the designated halogenated solid waste container.

    • Use a dedicated spatula or scraper for this task. If the spatula is to be reused, decontaminate it thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the solvent rinse as halogenated liquid waste. If disposable, place the contaminated spatula directly into the solid waste container.

  • Disposal of Contaminated Labware and Debris:

    • Place any items grossly contaminated with the solid compound directly into the halogenated solid waste container. This includes:

      • Contaminated weighing paper or boats.

      • Contaminated disposable pipettes or spatulas.

      • Contaminated gloves (after completing the task, before leaving the work area).

      • Wipes or absorbent pads used to clean up minor spills of the solid material.

  • Decontamination of "Empty" Reagent Bottles:

    • An "empty" container that held this compound is still considered hazardous waste.[7]

    • Do not rinse the bottle down the drain.

    • Triple-rinse the container with a suitable solvent (e.g., acetone).[7] Each rinse should be collected and disposed of in the halogenated liquid waste stream.

    • After triple-rinsing, deface the original label on the bottle. The bottle can then often be disposed of as non-hazardous lab glass, but confirm this procedure with your institutional EH&S guidelines. Some institutions may require the rinsed bottle to be placed in a separate container for disposal.

  • Finalizing Waste Accumulation:

    • Securely close the lid of the hazardous waste container immediately after adding waste.

    • Ensure the exterior of the container is clean and free of contamination.[10]

    • Maintain an accurate log of the contents being added to the container.

    • Store the container in your designated SAA, ensuring it does not exceed 90% capacity to prevent spills.[10]

  • Scheduling Disposal:

    • Once the waste container is full (or has been in the SAA for the maximum allowed time, often six to twelve months), arrange for a pickup from your institution's EH&S department or licensed hazardous waste disposal contractor.[5][9]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for disposing of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection & Segregation cluster_3 Final On-Site Management start Waste Generated: This compound is_solid Solid or Contaminated Solid? start->is_solid is_liquid Liquid Mixture or Solvent Rinse? start->is_liquid solid_waste Place in Container Labeled: 'HALOGENATED SOLID WASTE' is_solid->solid_waste Yes liquid_waste Place in Container Labeled: 'HALOGENATED LIQUID WASTE' is_liquid->liquid_waste Yes saa Securely Close Container and Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa pickup Schedule Pickup with Environmental Health & Safety (EH&S) saa->pickup

Caption: Decision workflow for segregating and storing waste.

Emergency Preparedness: Spill and Exposure

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[7][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Do not induce vomiting .[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11]

  • Action: In all cases of exposure, consult a physician or call a poison control center immediately and show them the Safety Data Sheet (SDS).[3][11]

Minor Spill (Solid):

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Avoid dust formation.[11]

  • Gently sweep or vacuum up the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[7] Label the container as hazardous waste.

  • Clean the spill area with a damp cloth or absorbent pad, and place the used cleaning materials into the hazardous waste container.[3]

This guide provides a robust framework for the responsible management and disposal of this compound. By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment and ensure unwavering compliance with environmental regulations.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The following guide provides essential, immediate safety and logistical information for handling 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally similar compounds, including halogenated pyridines and pyrazole derivatives, and established best practices for handling such chemical classes.

Hazard Identification and Risk Assessment: A Proactive Stance

Given its structure—a halogenated heterocyclic aromatic compound—we must anticipate certain hazards. A closely related compound, 4-({5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Another analog, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, is classified as acutely toxic if swallowed[2]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties.

Anticipated Hazards:

  • Acute Oral Toxicity: Potential for harm if ingested.

  • Skin Irritation: May cause redness, itching, or inflammation upon contact[1].

  • Serious Eye Irritation: Can cause significant eye damage upon contact[1].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system[1].

  • Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling compounds with potential hazards. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage. Goggles are essential when working with glassware under pressure or when handling potentially explosive compounds[3].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Nitrile gloves are generally recommended for handling pyridine-like substances[4][5][6]. Always inspect gloves before use and wash hands after removal[7].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors. All operations involving this solid compound should be conducted within a certified chemical fume hood to control exposure[5][8].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for mitigating risks. The following workflow is designed to ensure safety at every stage of handling.

Preparation and Pre-Handling Checks
  • Consult Safety Resources: Before beginning any work, attempt to locate the specific Safety Data Sheet (SDS) for this compound. If unavailable, review the SDS for closely related compounds.

  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood[5][8].

  • Assemble Materials: Ensure all necessary equipment, including glassware, spatulas, and waste containers, are inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational. An emergency eyewash unit should be within ten seconds of the work area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Aliquoting: Carefully weigh and transfer the required amount of the solid compound. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the lowest practical height to maximize containment.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work[8].

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources[1][5].

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_aliquot Aliquot Chemical prep_ppe->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction disp_decon Decontaminate Glassware handle_reaction->disp_decon disp_segregate Segregate Waste disp_decon->disp_segregate disp_dispose Dispose of Waste disp_segregate->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may handle the cleanup. Use an inert absorbent material like sand or vermiculite to contain the spill. The absorbed material should then be transferred to a sealed container for disposal as hazardous waste[4].

  • Large Spills: Evacuate the area immediately and alert your supervisor or emergency response team.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and seek medical attention. Remove contaminated clothing[1][5].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[9].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste[6][8].

  • Waste Containers: Use a designated, properly labeled hazardous waste container. The container should be kept tightly sealed and stored in a designated satellite accumulation area[8].

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected as hazardous waste[8].

  • Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. Arrange for proper disposal through your institution's environmental health and safety office[6].

The following diagram outlines the decision-making process for the proper disposal of waste.

G start Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No final_disposal Follow Institutional Hazardous Waste Protocol halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Decision Tree for Segregation and Disposal of Chemical Waste.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. Always prioritize safety and consult with your institution's environmental health and safety professionals for any questions or concerns.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.